1-Nitroethylbenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-nitroethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-7(9(10)11)8-5-3-2-4-6-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOVHPKYFFGKCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20901767 | |
| Record name | NoName_909 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20901767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7214-61-1 | |
| Record name | 1-Nitroethylbenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007214611 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
An In-depth Technical Guide to (1-Nitroethyl)benzene: Synthesis, Properties, and Applications in Drug Development
Introduction
(1-Nitroethyl)benzene, a nitroalkane derivative, is a versatile chemical intermediate of significant interest to the scientific community, particularly those in pharmaceutical research and drug development. This guide provides a comprehensive technical overview of its chemical and physical properties, detailed synthesis protocols, reactivity, and potential applications. With a focus on scientific integrity, this document aims to equip researchers and drug development professionals with the critical knowledge required to effectively utilize this compound in their work.
Physicochemical Properties
(1-Nitroethyl)benzene, with the CAS number 7214-61-1, is characterized by the presence of a nitro group attached to the ethyl side chain of a benzene ring.[1] This structure imparts specific chemical and physical properties that are crucial for its handling, storage, and application in synthesis.
| Property | Value | Reference(s) |
| CAS Number | 7214-61-1 | [1] |
| Molecular Formula | C₈H₉NO₂ | [2][3] |
| Molecular Weight | 151.16 g/mol | [1][2] |
| Appearance | - | - |
| Melting Point | 10 °C | [2] |
| Boiling Point | 228 °C at 760 mmHg | [3] |
| Density | 1.113 g/cm³ | [2][3] |
| Flash Point | 93.3 °C | [3] |
| Solubility | Insoluble to very slightly soluble in water; soluble in organic solvents like ethanol, acetone, and diethyl ether. | [4] |
Synthesis of (1-Nitroethyl)benzene
The primary and most well-established method for the synthesis of compounds related to (1-Nitroethyl)benzene is the Henry reaction, also known as the nitroaldol reaction.[5][6] This reaction involves the base-catalyzed condensation of an aldehyde (in this case, benzaldehyde) with a nitroalkane (nitroethane).[5][7] The initial product is a β-nitro alcohol, which can then be dehydrated to yield a nitroalkene, 1-phenyl-2-nitropropene. Subsequent reduction of the double bond would yield (1-Nitroethyl)benzene.
Causality in Experimental Choices:
The choice of a basic catalyst is critical in the Henry reaction.[7] A primary amine like n-butylamine is often employed because it is soluble in the organic reaction medium and its steric hindrance is minimal, facilitating the deprotonation of nitroethane to form a resonance-stabilized anion.[8] This anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde.[7] The subsequent dehydration is typically acid-catalyzed, leading to the formation of the more stable conjugated nitroalkene.
Experimental Protocol: Synthesis of 1-Phenyl-2-nitropropene (precursor to (1-Nitroethyl)benzene)
This protocol describes the synthesis of the nitroalkene intermediate, a common precursor.
Materials:
-
Benzaldehyde
-
Nitroethane
-
n-Butylamine
-
Anhydrous ethanol
-
Reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Round-bottom flask
-
Apparatus for vacuum filtration or rotary evaporation
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzaldehyde (10 mmol, 1.06 g) and nitroethane (12 mmol, 0.9 g).[5]
-
Add 50 mL of anhydrous ethanol to the flask.[5]
-
Heat the mixture to reflux with constant stirring for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[5]
-
Upon completion, allow the reaction mixture to cool to room temperature.[5]
-
If a precipitate of 1-phenyl-2-nitropropene has formed, collect the product by vacuum filtration. If no precipitate forms, concentrate the solution under reduced pressure using a rotary evaporator to induce crystallization or to obtain the crude product as an oil.[5]
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.
Caption: The Henry reaction pathway for the synthesis of 1-phenyl-2-nitropropene.
Chemical Reactivity and Applications in Drug Development
The chemical versatility of (1-Nitroethyl)benzene and its precursors stems primarily from the reactivity of the nitro group. The nitro group can be readily reduced to an amino group, a transformation that is fundamental in the synthesis of many pharmaceutical compounds.
Reduction of the Nitro Group to an Amine
The reduction of the nitro group in a nitroalkene like 1-phenyl-2-nitropropene to a primary amine is a key step in the synthesis of phenethylamine derivatives.[7] This transformation can be achieved using various reducing agents, such as lithium aluminum hydride (LAH), sodium borohydride in the presence of a catalyst like copper(II) chloride, or catalytic hydrogenation with reagents like Raney nickel or palladium on carbon.[7][9]
Causality in Experimental Choices: The choice of reducing agent depends on the desired outcome and the presence of other functional groups. LAH is a powerful reducing agent that can reduce both the nitro group and the carbon-carbon double bond of a nitroalkene simultaneously to yield an amine.[7] Catalytic hydrogenation is often a milder and more selective method. The combination of sodium borohydride and copper(II) chloride offers a rapid and efficient method for this reduction under mild conditions.[9]
Application as a Precursor in Pharmaceutical Synthesis
(1-Nitroethyl)benzene and its derivatives are valuable precursors in the synthesis of several biologically active molecules. For instance, (2-Nitroethyl)benzene is a known precursor to the non-steroidal anti-inflammatory drug (NSAID) etodolac and the antibiotic chloramphenicol.[10] Furthermore, the reduction of 1-phenyl-2-nitropropene is a well-documented route to the synthesis of amphetamine, a central nervous system stimulant.[3] This highlights the importance of this class of compounds in providing a scaffold for the development of various therapeutic agents. Biosynth notes that the amide form of (1-Nitroethyl)benzene has been investigated as an antiviral agent, and the parent compound has been shown to bind to the adenosine A3 receptor, suggesting potential applications in autoimmune diseases.
Caption: General workflow for the reduction of a nitroalkene precursor to a phenethylamine derivative.
Safety and Toxicology
(1-Nitroethyl)benzene and related nitroaromatic compounds should be handled with care due to their potential toxicity. The GHS hazard statements for a related isomer, 1-ethyl-2-nitrobenzene, include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[8]
Acute exposure to nitrobenzene can cause methaemoglobinaemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to carry oxygen.[11] Symptoms can include cyanosis, fatigue, dizziness, and headache.[11] Chronic exposure has been associated with similar symptoms.[11] The International Agency for Research on Cancer (IARC) has classified nitrobenzene as possibly carcinogenic to humans (Group 2B).[11] Therefore, it is imperative to handle this compound in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
(1-Nitroethyl)benzene is a valuable and versatile chemical intermediate with significant applications in organic synthesis and drug development. Its synthesis via the Henry reaction and the subsequent reactivity of the nitro group provide a gateway to a wide range of more complex molecules, including important pharmaceuticals. A thorough understanding of its physicochemical properties, synthesis, and safe handling procedures is essential for researchers and scientists seeking to leverage its potential in their work. The information presented in this guide serves as a foundational resource for the effective and safe utilization of (1-Nitroethyl)benzene in a research and development setting.
References
-
Biosynth. (1-Nitroethyl)benzene | 7214-61-1 | FN66886.
-
Wikipedia. Phenyl-2-nitropropene.
-
BenchChem. Application Notes and Protocols for 1-Butyl-4-(2-nitro-ethyl)-benzene in Organic Synthesis.
-
Biosynth. (1-Nitroethyl)benzene | 7214-61-1 | FN66886.
-
PubChem. 1-Nitroethylbenzene.
-
Chemsrc. (1-NITROETHYL)BENZENE | CAS#:7214-61-1.
-
Sigma-Aldrich. 1-Ethyl-2-nitrobenzene 2-Nitroethylbenzene.
-
BenchChem. (2-Nitroethyl)benzene (C₈H₉NO₂): A Comprehensive Technical Guide for Drug Development Professionals.
-
GOV.UK. Nitrobenzene: toxicological overview.
-
ChemRxiv. One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride.
-
ResearchGate. Selected data for the Henry coupling of benzaldehyde with nitroethane catalyzed by complex 1.
-
Organic Syntheses. nitrobenzene.
-
The Vespiary. MDP2NP - 2-HEAA catalysed Henry condensation.
-
Wikimedia Commons. File:Synthesis of P2NP and reduction to Amphetamine.png.
-
Merchant Research & Consulting, Ltd. Nitrobenzene Market: Applications & Current Trends.
-
Scirp.org. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol.
-
Tishk International University. Preparation of Nitrobenzene (Nitration of benzene).
-
European Monitoring Centre for Drugs and Drug Addiction. Amphetamine drug profile.
Sources
- 1. (1-NITROETHYL)BENZENE synthesis - chemicalbook [chemicalbook.com]
- 2. CN1190410C - Method for preparing 1-nitro-ethyl-nitrobenzene compound - Google Patents [patents.google.com]
- 3. academic.oup.com [academic.oup.com]
- 4. pharmacy.tiu.edu.iq [pharmacy.tiu.edu.iq]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]
- 7. Phenyl-2-nitropropene - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. youtube.com [youtube.com]
Spectroscopic Profile of (1-Nitroethyl)benzene: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for (1-Nitroethyl)benzene (C₈H₉NO₂), a molecule of interest in synthetic chemistry and drug development. This document is intended for researchers, scientists, and professionals who require a detailed understanding of the structural characterization of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The causality behind experimental choices and data interpretation is emphasized to provide field-proven insights.
A Note on Nomenclature
It is important to clarify the nomenclature for the subject of this guide. The name "1-Nitroethylbenzene" can be ambiguous. This guide focuses specifically on (1-Nitroethyl)benzene (CAS 7214-61-1), where the nitro group is attached to the ethyl side chain. This is distinct from the isomers where the nitro group is substituted on the benzene ring, such as 2-nitroethylbenzene (ortho), 3-nitroethylbenzene (meta), or 4-nitroethylbenzene (para).
Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns. For (1-Nitroethyl)benzene, Electron Ionization (EI) is a common method.
Key Fragmentation Pathways
Under electron ionization, the molecular ion of (1-Nitroethyl)benzene is formed, which can then undergo several fragmentation pathways. The high charge stabilizing ability of the aromatic ring often results in a visible molecular ion peak in the EI mass spectrum.[1] The fragmentation is influenced by the presence of the nitro group and the benzylic position.
A logical workflow for MS data acquisition and analysis is as follows:
Caption: General workflow for NMR data acquisition and processing.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of (1-Nitroethyl)benzene and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Insert the NMR tube into the spectrometer.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the homogeneity of the magnetic field.
-
Tuning and Matching: Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
Acquisition: Set the appropriate acquisition parameters (e.g., pulse width, acquisition time, relaxation delay) and acquire the Free Induction Decay (FID).
-
Processing: Process the FID by applying a Fourier transform, followed by phase and baseline correction.
-
Analysis: Calibrate the spectrum to the TMS signal (0 ppm) and integrate the peaks to determine the relative number of protons.
FT-IR Spectroscopy Acquisition
Step-by-Step Protocol (Attenuated Total Reflectance - ATR):
-
Background Scan: Record a background spectrum of the clean ATR crystal to account for atmospheric and instrumental contributions.
-
Sample Application: Place a small drop of liquid (1-Nitroethyl)benzene directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Data Processing: The software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.
Mass Spectrometry (GC-MS) Acquisition
Step-by-Step Protocol:
-
Sample Preparation: Prepare a dilute solution of (1-Nitroethyl)benzene in a volatile solvent such as dichloromethane or ethyl acetate.
-
Instrument Setup: Set the appropriate GC oven temperature program to ensure good separation from any impurities. Set the mass spectrometer to scan over a suitable mass range (e.g., m/z 40-200).
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
-
Data Acquisition: The sample is vaporized, separated by the GC column, and then introduced into the mass spectrometer for ionization and detection.
-
Data Analysis: Analyze the resulting mass spectrum for the peak corresponding to (1-Nitroethyl)benzene, identifying the molecular ion and key fragment ions.
References
-
PubChem. (1-Nitroethyl)benzene. National Center for Biotechnology Information. Retrieved from: [Link]
-
Cheeseman, J. R., & Frisch, Æ. (2017). Comparing NMR Methods in ChemDraw and Gaussian. Gaussian, Inc. Retrieved from: [Link]
-
National Institute of Standards and Technology. (n.d.). Benzene, (1-nitroethyl)-. In NIST Chemistry WebBook. Retrieved from: [Link]
Sources
An In-Depth Technical Guide to the Physical Properties of (1-Nitroethyl)benzene: Melting and Boiling Points
For distribution to Researchers, Scientists, and Drug Development Professionals.
Executive Summary
This technical guide provides a comprehensive overview of the physical properties of (1-Nitroethyl)benzene, with a primary focus on its melting and boiling points. As a compound of interest in various research and development sectors, a thorough understanding of its physical characteristics is paramount for its safe handling, application, and synthesis. This document delves into the theoretical underpinnings of phase transitions, presents available experimental data, and provides detailed protocols for the empirical determination of these critical parameters. Furthermore, this guide emphasizes the importance of safety and provides essential precautions for handling this nitro compound.
Introduction to (1-Nitroethyl)benzene
(1-Nitroethyl)benzene, also known as phenylnitroethane, is an aromatic nitro compound with the chemical formula C₈H₉NO₂.[1][2] Its molecular structure, featuring a nitro group attached to the alpha-carbon of an ethyl side chain on a benzene ring, dictates its unique physicochemical properties. These properties, particularly the temperatures at which it transitions between solid, liquid, and gaseous states, are fundamental to its application in organic synthesis and drug development. An accurate knowledge of the melting and boiling points is crucial for purification processes such as distillation and recrystallization, for predicting its behavior in reaction mixtures, and for ensuring safe storage and handling.
Theoretical Framework: Intermolecular Forces and Phase Transitions
The melting and boiling points of a substance are direct reflections of the strength of the intermolecular forces holding its molecules together. In the case of (1-Nitroethyl)benzene, the primary intermolecular forces at play are:
-
Dipole-Dipole Interactions: The nitro group (-NO₂) is strongly polar, creating a significant dipole moment in the molecule. This leads to electrostatic attractions between the positive end of one molecule and the negative end of another. These forces are a major contributor to the compound's boiling point.
-
Van der Waals Forces (London Dispersion Forces): These are temporary, induced dipoles that exist in all molecules. The benzene ring and the ethyl group contribute to the overall surface area of the molecule, influencing the strength of these forces.
-
Molecular Symmetry and Packing: The ability of molecules to pack efficiently in a crystal lattice affects the melting point. Asymmetry in the (1-Nitroethyl)benzene molecule can disrupt crystal packing, potentially leading to a lower melting point compared to more symmetrical isomers.
The transition from a solid to a liquid (melting) requires sufficient energy to overcome the forces holding the molecules in a fixed lattice. The transition from a liquid to a gas (boiling) requires even more energy to overcome the intermolecular attractions and allow molecules to escape into the vapor phase. The presence of the polar nitro group is expected to result in a higher boiling point for (1-Nitroethyl)benzene compared to non-polar analogues of similar molecular weight.[3]
Physical Properties of Nitroethylbenzene Isomers
It is critical to distinguish between the different isomers of nitroethylbenzene, as their physical properties can vary significantly. The following table summarizes the available data for (1-Nitroethyl)benzene and its common isomers.
| Property | (1-Nitroethyl)benzene (alpha-phenylnitroethane) | 2-Nitroethylbenzene (o-Nitroethylbenzene) | 4-Nitroethylbenzene (p-Nitroethylbenzene) |
| CAS Number | 7214-61-1 | 612-22-6 | 100-12-9 |
| Molecular Formula | C₈H₉NO₂ | C₈H₉NO₂ | C₈H₉NO₂ |
| Molecular Weight | 151.16 g/mol [1][2] | 151.16 g/mol | 151.16 g/mol |
| Melting Point | 9.5-10.5 °C[4] | -13 to -10 °C | -12 °C |
| Boiling Point | 228 °C at 760 mmHg[5], 75-76 °C at 0.7 Torr[4] | 172-174 °C at 18 mmHg | 246 °C |
| Appearance | Colorless to light yellow liquid[4] | - | - |
| Density | 1.113 g/cm³[2] | 1.127 g/mL at 25 °C | 1.124 g/mL |
Experimental Determination of Melting and Boiling Points
Accurate determination of the melting and boiling points is essential for compound characterization and purity assessment. The following sections provide detailed protocols for these measurements.
Melting Point Determination
Since (1-Nitroethyl)benzene has a melting point around room temperature, this procedure may require cooling of the sample prior to measurement.
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid. For pure crystalline compounds, this occurs over a narrow temperature range. Impurities typically depress the melting point and broaden the melting range.
Methodology:
-
Sample Preparation:
-
If the sample is liquid at room temperature, cool it in an ice bath until it solidifies.
-
Place a small amount of the solidified (1-Nitroethyl)benzene on a clean, dry watch glass.
-
Finely crush the solid into a powder using a spatula.
-
Press the open end of a capillary tube into the powder to pack a small amount (2-3 mm in height) into the tube.
-
Tap the sealed end of the capillary tube on a hard surface to compact the sample at the bottom.
-
-
Measurement:
-
Place the capillary tube in a melting point apparatus.
-
Heat the apparatus rapidly to a temperature about 10-15 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue heating slowly and record the temperature at which the last crystal melts (the end of the melting range).
-
-
Causality and Self-Validation:
-
Slow Heating: A slow heating rate is crucial for an accurate measurement. If heated too quickly, the thermometer reading will lag behind the actual temperature of the sample.
-
Purity Indication: A sharp melting range (0.5-1 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities. Repeating the measurement with a recrystallized sample should result in a narrower and slightly higher melting range, thus validating the purity.
-
Caption: Workflow for Melting Point Determination.
Boiling Point Determination
Given the high boiling point of (1-Nitroethyl)benzene at atmospheric pressure and the potential for decomposition, determination at reduced pressure is often preferred.
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. At a lower external pressure, the boiling point is also lower.
-
Apparatus Setup:
-
Place a small amount (0.5-1 mL) of (1-Nitroethyl)benzene into a small test tube.
-
Attach the test tube to a thermometer with a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.
-
Invert a sealed-end capillary tube and place it, open end down, into the liquid in the test tube.
-
Suspend the assembly in a heating bath (e.g., a Thiele tube with mineral oil).
-
-
Measurement:
-
Heat the heating bath gently.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a steady and rapid stream of bubbles is observed.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.
-
-
Causality and Self-Validation:
-
Bubble Stream: The initial bubbles are expelled air. The rapid, continuous stream indicates that the vapor pressure of the liquid has overcome the atmospheric pressure.
-
Cooling and Re-entry: As the liquid cools, its vapor pressure drops. When the vapor pressure equals the atmospheric pressure, the external pressure forces the liquid back into the capillary tube. This point represents the true boiling point. The measurement should be reproducible upon repeated, careful heating and cooling cycles.
-
-
Apparatus Setup:
-
Assemble a vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, a receiving flask, and a connection to a vacuum pump with a manometer.
-
Place the (1-Nitroethyl)benzene sample and a boiling chip or magnetic stir bar in the round-bottom flask.
-
Ensure all joints are properly sealed.
-
-
Measurement:
-
Start the condenser cooling water and the magnetic stirrer (if used).
-
Gradually apply the vacuum and allow the pressure to stabilize at the desired level (e.g., 0.7 Torr).
-
Begin heating the distillation flask gently.
-
Observe the temperature on the thermometer as the liquid begins to boil and the vapor condenses.
-
The boiling point is the stable temperature reading on the thermometer during distillation at the recorded pressure.
-
-
Causality and Self-Validation:
-
Reduced Pressure: Lowering the pressure reduces the temperature required for the vapor pressure to equal the external pressure, preventing thermal decomposition of the compound.
-
Stable Temperature: A stable temperature during distillation indicates that a pure substance is boiling. A fluctuating temperature suggests the presence of impurities or an unstable vacuum. The pressure must be monitored and remain constant for an accurate boiling point determination.
-
Sources
Introduction: The Strategic Importance of the Henry Reaction
An In-Depth Technical Guide to the Henry Reaction: Mechanism and Protocol for Benzaldehyde and Nitroethane
Discovered in 1895 by Louis Henry, the Henry (or nitroaldol) reaction remains a cornerstone of synthetic organic chemistry for its efficacy in carbon-carbon bond formation.[1] The reaction couples a nitroalkane with an aldehyde or ketone in the presence of a base to form β-nitro alcohols.[1][2] These products are exceptionally valuable synthetic intermediates, serving as precursors to a wide array of functionalities, including 1,2-amino alcohols, α-hydroxy carboxylic acids, and nitroalkenes, which are pivotal building blocks in the synthesis of pharmaceuticals and natural products.[3][4] This guide provides a detailed examination of the reaction mechanism between benzaldehyde and nitroethane, explores the critical aspects of stereochemical control, and presents a field-proven experimental protocol tailored for research and development professionals.
Core Reaction Mechanism: A Stepwise Analysis
The Henry reaction is a base-catalyzed nucleophilic addition.[5][6][7] All steps in the classical Henry reaction are reversible, a critical factor influencing reaction conditions and yield.[1] The mechanism, when reacting benzaldehyde with nitroethane, proceeds through three principal stages:
-
Deprotonation and Nitronate Formation: The reaction is initiated by the deprotonation of the α-carbon of nitroethane by a base. The electron-withdrawing nature of the nitro group significantly increases the acidity of the α-protons (pKa in DMSO is ~17), facilitating their abstraction.[1][4] This step generates a resonance-stabilized nitronate anion, which serves as the key nucleophile.[2][7]
-
Nucleophilic Attack: The carbon atom of the nitronate anion attacks the electrophilic carbonyl carbon of benzaldehyde.[1][7] This C-C bond-forming step results in the formation of a tetrahedral β-nitro alkoxide intermediate.
-
Protonation: The newly formed alkoxide is subsequently protonated by the conjugate acid of the base used for the initial deprotonation (or another proton source in the medium), yielding the final β-nitro alcohol product, 1-phenyl-2-nitropropan-1-ol, and regenerating the base catalyst.[1][2]
Caption: The base-catalyzed mechanism of the Henry reaction.
Controlling Stereoselectivity
The reaction between benzaldehyde and nitroethane generates a product with two adjacent stereocenters, leading to the potential formation of four stereoisomers (two pairs of enantiomers: syn and anti). Controlling the diastereoselectivity and enantioselectivity is a primary challenge and a major area of research.
-
Diastereoselectivity: The relative orientation of the phenyl and nitro groups is determined during the C-C bond formation. The transition state geometry dictates the syn or anti outcome. In the absence of a chiral catalyst, the reaction often yields a mixture of diastereomers. The ratio is influenced by factors such as the choice of base, solvent, and temperature.[8]
-
Enantioselectivity: Achieving enantioselectivity requires the use of chiral catalysts.[1] Chiral metal complexes (e.g., involving copper, zinc, magnesium) and organocatalysts are frequently employed.[1][9] These catalysts coordinate to both the nitronate and the aldehyde, creating a chiral environment that favors attack on one face of the carbonyl, leading to an excess of one enantiomer.[1][10] For instance, chiral diamine-Cu(II) complexes have demonstrated high efficiency and stereoselectivity.[9][11]
| Catalyst Type | Typical Outcome | Mechanistic Rationale |
| Achiral Base (e.g., NaOH, Et₃N) | Mixture of syn and anti diastereomers; racemic. | Uncontrolled transition state geometry leads to poor selectivity. |
| Heterobimetallic Catalysts (e.g., Shibasaki's LLB) | High enantioselectivity (ee) and diastereoselectivity. | The two metal centers act as a Lewis acid (to activate the aldehyde) and a Brønsted base (to form the nitronate), organizing the transition state.[9][10] |
| Chiral Copper Complexes (e.g., Cu(II)-bisoxazoline) | High ee, often favoring one diastereomer. | The metal center coordinates both reactants in a defined chiral pocket, directing the facial selectivity of the nucleophilic attack.[9] |
| Organocatalysts (e.g., Cinchona alkaloids, prolinol ethers) | Good to excellent ee and diastereoselectivity. | Often function as bifunctional catalysts, using hydrogen bonding and basic sites to activate the reactants and control the transition state.[3] |
Field-Proven Experimental Protocol
This protocol describes a general procedure for the base-catalyzed Henry reaction between benzaldehyde and nitroethane. The choice of a specific catalytic system (especially for asymmetric synthesis) will necessitate adjustments to this template.
Materials and Reagents:
-
Benzaldehyde (freshly distilled to remove benzoic acid)
-
Nitroethane
-
Base Catalyst (e.g., triethylamine (Et₃N), DBU, or a solid base like Ambersep 900 OH)
-
Solvent (e.g., Tetrahydrofuran (THF), Ethanol (EtOH), or solvent-free)
-
Hydrochloric Acid (1 M HCl) for quenching
-
Ethyl Acetate (EtOAc) for extraction
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) for drying
-
Silica Gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.0 eq). If using a solvent, add it now (e.g., 5 mL of THF per 10 mmol of aldehyde). Begin stirring the solution.
-
Addition of Nitroalkane: Add nitroethane (1.2-1.5 eq) to the stirring solution. Using a slight excess of the nitroalkane can help drive the reversible reaction towards the product.[9]
-
Initiation with Catalyst: Cool the mixture in an ice bath to 0°C. This is crucial to control the initial exotherm and can improve diastereoselectivity. Slowly add the base catalyst (0.1-0.2 eq for catalytic bases like Et₃N or DBU). For solid-supported catalysts, they can be added at the start.[12]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the designated time (typically 12-24 hours). The progress should be monitored by Thin-Layer Chromatography (TLC) using an appropriate eluent system (e.g., 20% Ethyl Acetate in Hexanes). The disappearance of the benzaldehyde spot indicates reaction completion.
-
Workup - Quenching: Once the reaction is complete, cool the mixture again in an ice bath and slowly add 1 M HCl to neutralize the base catalyst until the pH is ~7. This step is critical to stop the reaction and prevent the retro-Henry process.[8]
-
Workup - Extraction: Transfer the mixture to a separatory funnel. If the reaction was solvent-free, dissolve the residue in Ethyl Acetate. Extract the aqueous phase with Ethyl Acetate (3x volumes).[13]
-
Workup - Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by flash column chromatography on silica gel to separate the desired β-nitro alcohol from unreacted starting materials and byproducts. The diastereomers may also be separable at this stage.
-
Characterization: The structure and purity of the final product should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.[6]
Sources
- 1. Henry reaction - Wikipedia [en.wikipedia.org]
- 2. name-reaction.com [name-reaction.com]
- 3. mdpi.com [mdpi.com]
- 4. Henry Reaction (Nitroaldol Reaction) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]
- 6. scirp.org [scirp.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Sciencemadness Discussion Board - Optimizing Henry reaction conditions (substituted benzaldehydes + nitromethane) - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. researchgate.net [researchgate.net]
- 10. Asymmetric catalysis in direct nitromethane-free Henry reactions - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10263A [pubs.rsc.org]
- 11. Henry Reaction [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. chemistry.mdma.ch [chemistry.mdma.ch]
A Comprehensive Technical Guide to the Reduction of Nitroarenes to Anilines
Introduction
The transformation of aromatic nitro compounds into their corresponding anilines is a cornerstone of modern organic synthesis. This reduction is not merely an academic exercise; it is a critical step in the industrial production of a vast array of essential products, including pharmaceuticals, agrochemicals, polymers like polyurethanes, and vibrant dyes.[1][2][3] The prevalence of this functional group interconversion stems from the ease of introducing a nitro group onto an aromatic ring via electrophilic aromatic substitution, which then serves as a versatile synthetic handle for installing the invaluable amino group.[1]
This guide provides an in-depth exploration of the core principles governing the reduction of nitroarenes. It is designed for researchers, scientists, and drug development professionals who require a robust understanding of the mechanistic nuances, practical considerations, and comparative advantages of the principal methodologies. We will delve into the causality behind experimental choices, moving beyond simple procedural lists to foster a deeper, field-proven insight into this fundamental reaction.
The reduction of a nitroarene (Ar-NO₂) to an aniline (Ar-NH₂) is a six-electron reduction that proceeds through a series of intermediates. While the final amine is often the target, the reaction pathway typically involves the formation of nitrosoarenes (Ar-NO) and N-arylhydroxylamines (Ar-NHOH).[1] The ability to control the reaction at these intermediate stages, or to avoid their undesired side reactions, is a key determinant in selecting the appropriate reduction strategy.
The Mechanistic Landscape: A Stepwise Reduction Pathway
Understanding the fundamental mechanism is paramount to troubleshooting and optimizing the reduction of nitroarenes. The conversion is not a single event but a sequential process. The generally accepted pathway, first proposed by Haber, involves discrete two-electron reduction steps.[4]
-
Nitroarene to Nitrosoarene: The initial step is the reduction of the nitro group to a nitroso group. Ar-NO₂ + 2e⁻ + 2H⁺ → Ar-NO + H₂O
-
Nitrosoarene to Hydroxylamine: The nitroso intermediate is then further reduced to an N-arylhydroxylamine. Ar-NO + 2e⁻ + 2H⁺ → Ar-NHOH
-
Hydroxylamine to Aniline: The final step involves the reduction of the hydroxylamine to the target aniline. Ar-NHOH + 2e⁻ + 2H⁺ → Ar-NH₂ + H₂O
A critical challenge in this process is the potential for condensation reactions between the highly reactive intermediates, leading to the formation of dimeric impurities such as azoxy, azo, and hydrazo compounds.[1][3] For instance, the reaction between a nitrosoarene and a hydroxylamine can yield an azoxybenzene, which can be further reduced.
dot digraph "Nitroarene Reduction Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
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// Main Pathway Nitro -> Nitroso [label="+2e⁻, +2H⁺"]; Nitroso -> Hydroxylamine [label="+2e⁻, +2H⁺"]; Hydroxylamine -> Aniline [label="+2e⁻, +2H⁺"];
// Side Reactions {rank=same; Nitroso; Hydroxylamine} Nitroso -> Azoxy [dir=both, arrowhead=none, style=dashed, color="#5F6368"]; Hydroxylamine -> Azoxy [style=dashed, color="#5F6368", label=" Condensation"]; Azoxy -> Azo [label="+2e⁻, +2H⁺", color="#5F6368"]; Azo -> Hydrazo [label="+2e⁻, +2H⁺", color="#5F6368"]; Hydrazo -> Aniline [label=" Cleavage\n+2e⁻, +2H⁺", color="#5F6368"];
// Invisible nodes for alignment inv1 [shape=point, width=0]; inv2 [shape=point, width=0]; Nitroso -> inv1 [style=invis]; Hydroxylamine -> inv2 [style=invis];
}
Caption: General pathway for nitroarene reduction and formation of dimeric byproducts.
The choice of reducing agent, catalyst, and reaction conditions directly influences the rate of each step and the prevalence of these side reactions, forming the basis for rational method selection.
Catalytic Hydrogenation: The Industrial Workhorse
Catalytic hydrogenation is arguably the most widely employed method for nitroarene reduction, especially on an industrial scale, due to its high efficiency and atom economy, producing only water as a byproduct.[2] The process involves the use of molecular hydrogen (H₂) as the terminal reductant in the presence of a heterogeneous metal catalyst.
Core Principle: The reaction occurs on the surface of the metal catalyst, where H₂ is dissociatively adsorbed as reactive hydrogen atoms. The nitroarene also adsorbs onto the surface, allowing for the stepwise transfer of hydrogen atoms to the nitro group.
Common Catalyst Systems:
-
Palladium on Carbon (Pd/C): This is often the catalyst of choice for laboratory-scale reductions due to its high activity under mild conditions (often room temperature and low H₂ pressure).[5] However, its high reactivity can be a double-edged sword, leading to poor chemoselectivity. It readily reduces other functional groups like alkenes, alkynes, and benzyl ethers, and can cause dehalogenation of aryl halides.[5]
-
Raney Nickel (Raney-Ni): A highly active, pyrophoric catalyst composed primarily of nickel. It is a cost-effective alternative to palladium and is often preferred for substrates where dehalogenation is a concern.[2][5]
-
Platinum(IV) Oxide (PtO₂, Adams' catalyst): A highly effective catalyst that is reduced in situ to platinum black. It is known for its high activity in hydrogenating a wide range of functional groups.[6]
-
Copper/Nickel Catalysts: Primarily used in large-scale, gas-phase industrial hydrogenations of nitrobenzene to aniline, often at elevated temperatures and pressures.[4][7]
Experimental Protocol: Typical Pd/C-Catalyzed Hydrogenation
This protocol describes a standard, self-validating laboratory procedure for the reduction of a generic nitroarene.
-
System Preparation: A heavy-walled hydrogenation flask is charged with the nitroarene (1.0 eq) and a suitable solvent (e.g., methanol, ethanol, or ethyl acetate). The solvent should be chosen to fully dissolve the starting material.
-
Catalyst Addition: 10% Palladium on carbon (typically 1-5 mol%) is carefully added to the flask. Causality: The catalyst loading is a critical parameter; lower loadings may lead to incomplete reactions, while excessively high loadings are uneconomical and can complicate filtration.
-
Inerting the Atmosphere: The flask is sealed and connected to a hydrogenation apparatus. The atmosphere is purged by evacuating the flask and backfilling with an inert gas (e.g., nitrogen or argon) three times. This step is crucial to remove oxygen, which can deactivate the catalyst and create a potentially explosive mixture with hydrogen.
-
Hydrogen Introduction: The atmosphere is then replaced with hydrogen gas, either from a balloon (for atmospheric pressure reactions) or a pressurized source. The reaction is stirred vigorously to ensure efficient mixing and mass transfer of hydrogen to the catalyst surface.
-
Reaction Monitoring: The reaction progress is monitored by TLC or LC-MS until the starting material is fully consumed.
-
Workup: Upon completion, the hydrogen atmosphere is carefully replaced with an inert gas. The reaction mixture is filtered through a pad of celite to remove the solid Pd/C catalyst. Trustworthiness: The celite pad must be washed with the reaction solvent to ensure complete recovery of the product. The celite pad should be kept wet with solvent during filtration to prevent the pyrophoric catalyst from igniting upon contact with air.
-
Isolation: The solvent is removed from the filtrate under reduced pressure to yield the crude aniline, which can be purified further if necessary.
dot digraph "Catalytic Hydrogenation Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
// Nodes Start [label="Charge Flask:\nNitroarene, Solvent, Pd/C", fillcolor="#F1F3F4", fontcolor="#202124"]; Purge [label="Purge System:\nEvacuate & backfill with N₂ (3x)", fillcolor="#FBBC05", fontcolor="#202124"]; Hydrogenate [label="Introduce H₂\n(Balloon or Pressure)\nVigorous Stirring", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monitor [label="Monitor Reaction\n(TLC / LC-MS)", fillcolor="#F1F3F4", fontcolor="#202124"]; Filter [label="Purge with N₂\nFilter through Celite", fillcolor="#FBBC05", fontcolor="#202124"]; Isolate [label="Remove Solvent\n(Rotary Evaporation)", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Purified Aniline", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Workflow Start -> Purge; Purge -> Hydrogenate; Hydrogenate -> Monitor [label=" Check for\ncompletion"]; Monitor -> Hydrogenate [style=dashed, label=" Incomplete"]; Monitor -> Filter [label=" Complete"]; Filter -> Isolate; Isolate -> Product; }
Caption: Standard workflow for a laboratory-scale catalytic hydrogenation.
Metal-Mediated Reductions: Stoichiometric Methods
Before the widespread adoption of catalytic hydrogenation, reductions using stoichiometric amounts of metals were the standard. These methods are still highly valuable, particularly when high chemoselectivity is required and catalytic methods are unsuitable. The general mechanism involves single electron transfer from the metal to the nitroarene, followed by protonation.
Reduction in Acidic Media
These classic methods use a metal in the presence of a strong acid.
-
Béchamp Reduction (Fe/Acid): Historically, this was the dominant industrial method for aniline production using iron filings in the presence of an acid like HCl or acetic acid.[1][8] The reaction is heterogeneous and involves the oxidation of Fe(0) to iron oxides.[9] While robust, it requires stoichiometric quantities of iron and can be difficult to work up.
-
Tin(II) Chloride (SnCl₂): A widely used laboratory reagent that offers excellent chemoselectivity.[5] It is particularly effective at reducing nitro groups without affecting other sensitive functionalities like esters or ketones.[5] The tin is oxidized from Sn(II) to Sn(IV) during the reaction.[10] The primary drawback is the need to remove tin salts during workup, which can be tedious.
-
Zinc (Zn/Acid): Zinc metal in acidic media is another effective reductant, operating via a similar electron-transfer mechanism.[5]
Experimental Protocol: SnCl₂ Reduction of a Nitroarene
-
Setup: To a round-bottom flask equipped with a reflux condenser, add the nitroarene (1.0 eq) and a solvent such as ethanol.
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, typically 3-5 eq) to the solution.
-
Reaction: Add concentrated hydrochloric acid and heat the mixture to reflux. Causality: The acid serves as the proton source and helps to maintain the tin salts in solution. The elevated temperature increases the reaction rate.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Workup & Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate or a concentrated solution of sodium hydroxide until the solution is basic (pH > 8). This will precipitate tin salts as tin hydroxides. Trustworthiness: This step is often exothermic and requires cooling in an ice bath to control the temperature.
-
Extraction: Extract the aqueous slurry with an organic solvent (e.g., ethyl acetate) multiple times. The precipitated tin salts can make the layers difficult to separate; filtration may be required before extraction.
-
Isolation: Combine the organic layers, dry with an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the aniline.
Reduction in Neutral Media
-
Iron/Ammonium Chloride (Fe/NH₄Cl): This system provides a much milder alternative to the strongly acidic Béchamp conditions.[1] It is often used for substrates that are sensitive to acid and demonstrates excellent functional group tolerance.
| Metal Reductant | Typical Conditions | Advantages | Disadvantages |
| Iron (Fe) | HCl or CH₃COOH (Béchamp) | Inexpensive, historically significant.[1][8][11] | Stoichiometric, harsh acidic conditions, difficult workup. |
| Iron (Fe) | NH₄Cl (aq), reflux | Mild conditions, good functional group tolerance.[1] | Heterogeneous, requires elevated temperature. |
| Tin(II) Chloride (SnCl₂) | HCl, EtOH, reflux | High chemoselectivity, reliable.[5][10] | Stoichiometric, tin waste, difficult workup.[10] |
| Zinc (Zn) | HCl or CH₃COOH | Readily available, effective.[5] | Can sometimes over-reduce other functional groups. |
Transfer Hydrogenation: Avoiding H₂ Gas
Transfer hydrogenation offers a powerful and operationally simple alternative to methods requiring pressurized H₂ gas.[12] In this technique, hydrogen is transferred from a donor molecule to the substrate, mediated by a metal catalyst.
Core Principle: A hydrogen donor molecule, in the presence of a catalyst, releases hydrogen which is then transferred to the nitroarene. This avoids the specialized equipment and safety precautions associated with handling hydrogen gas.
-
Hydrogen Donors: Common donors include formic acid and its salts (e.g., ammonium formate), hydrazine (N₂H₄), and isopropanol.[12][13][14][15]
-
Catalysts: The catalysts are often homogeneous complexes of precious metals like ruthenium, rhodium, and iridium.[12][13][14] However, significant progress has been made in developing more sustainable and economical catalysts based on abundant metals like iron.[12][13]
Advantages:
-
Operational Simplicity: No need for high-pressure autoclaves.
-
High Chemoselectivity: The reaction conditions are often mild, preserving many sensitive functional groups.
-
Safety: Avoids the handling of flammable hydrogen gas.[12]
Experimental Protocol: Iron-Catalyzed Transfer Hydrogenation with Formic Acid
This protocol is based on modern, sustainable methodologies.[12][13]
-
Setup: In a Schlenk flask under an inert atmosphere, combine the iron catalyst (e.g., an iron-pincer complex, low mol%) and the nitroarene substrate (1.0 eq).
-
Solvent/Reagent Addition: Add a suitable solvent (e.g., THF). Add a formic acid/triethylamine mixture (or another formate salt) as the hydrogen source. Causality: The amine base is often required to facilitate the catalytic cycle by deprotonating the formic acid.
-
Reaction: Heat the reaction mixture to the optimal temperature (e.g., 80-100 °C) and stir.
-
Monitoring: Follow the reaction's progress by TLC or LC-MS.
-
Workup: After cooling, dilute the reaction mixture with water and an organic solvent (e.g., ethyl acetate).
-
Extraction & Isolation: Separate the layers, extract the aqueous phase with the organic solvent, combine the organic layers, dry, and concentrate to obtain the aniline product.
Chemoselectivity: The Deciding Factor
In complex molecule synthesis, the primary challenge is to reduce the nitro group while leaving other reducible functionalities intact. The choice of methodology is therefore dictated by the substrate's functional group landscape.
| Functional Group | H₂/Pd-C | Fe/NH₄Cl | SnCl₂/HCl | Transfer Hydrogenation (Fe/HCOOH) |
| Aryl Halides (Cl, Br) | Prone to dehalogenation | Tolerated | Tolerated | Generally Tolerated |
| Alkenes/Alkynes | Reduced | Tolerated | Tolerated | Generally Tolerated |
| Ketones/Aldehydes | Can be reduced | Tolerated | Tolerated | Generally Tolerated |
| Esters/Amides | Generally Tolerated | Tolerated | Tolerated | Tolerated |
| Nitriles | Can be reduced | Tolerated | Tolerated | Tolerated |
| Benzyl Ethers | Cleaved (Hydrogenolysis) | Tolerated | Tolerated | Tolerated |
This table provides a general guideline; specific substrate and reaction condition optimization is always necessary.
Conclusion
The reduction of nitroarenes to anilines remains a vital transformation in chemical science. While classic methods like the Béchamp reduction and stoichiometric tin reductions have historical importance and still find niche applications, modern synthesis increasingly relies on the efficiency of catalytic hydrogenation and the chemoselectivity and operational safety of transfer hydrogenation.
The selection of an optimal protocol is a multi-factorial decision. A Senior Application Scientist must weigh the substrate's sensitivity, the required scale of the reaction, the available laboratory equipment, and economic and environmental considerations. As the field advances, the development of catalysts based on earth-abundant, non-toxic metals will continue to push this fundamental reaction toward greener and more sustainable frontiers.[16]
References
-
Wienhöfer, G., Sorribes, I., Boddien, A., Westerhaus, F., Junge, K., Junge, H., Llusar, R., & Beller, M. (2011). General and Selective Iron-Catalyzed Transfer Hydrogenation of Nitroarenes without Base. Journal of the American Chemical Society, 133(32), 12875–12879. [Link]
-
Smith, A. R., & Hulme, C. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education, 100(9), 3494–3502. [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
-
Preparation of Arylamines, Part 1: Reduction of Nitroarenes. (2023). YouTube. Retrieved from [Link]
-
Jag-ware. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2469–2474. [Link]
-
Porter, H. K. (1973). The Zinin Reduction of Nitroarenes. Organic Reactions, 20, 455-481. [Link]
-
Muthukumar, H., & Gnanaprakasam, B. (2021). Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. ACS Omega, 6(13), 9143–9154. [Link]
-
Wang, H., et al. (2021). Chemoselective electrochemical reduction of nitroarenes with gaseous ammonia. Organic & Biomolecular Chemistry, 19, 9726-9731. [Link]
-
Béchamp reduction. (n.d.). Wikipedia. Retrieved from [Link]
-
Blaser, H. U., & Steiner, H. (2013). Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active in-situ Generated Copper Nanoparticles. ChemRxiv. [Link]
-
ResearchGate. (2018). Does the Bechamp reduction process of a nitro group with a metal in acidic media has a radical mechanism?. Retrieved from [Link]
-
Wang, D., et al. (2015). Iridium-catalyzed transfer hydrogenation of nitroarenes to anilines. Catalysis Science & Technology, 5, 3042-3048. [Link]
-
Hasani, A., et al. (2022). Metal-Free Chemoselective Reduction of Nitroarenes Catalyzed by Covalent Triazine Frameworks: The Role of Embedded Heteroatoms. ACS Applied Materials & Interfaces, 14(13), 15261–15271. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Sn2+ reduction. Retrieved from [Link]
-
Name Reaction. (n.d.). Bechamp Reduction. Retrieved from [Link]
-
Porter, H. K. (2011). The Zinin Reduction of Nitroarenes. ResearchGate. [Link]
-
SIOC Journals. (n.d.). Reduction of Nitro Group by Sulfide and Its Applications in Amine Synthesis. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). Selective nitro reduction of poly nitro compounds. Retrieved from [Link]
-
Geldeard, J. F., & Lions, F. (2004). The hydrogenation of nitrobenzene to aniline: a new mechanism. Chemical Communications, (24), 2802-2803. [Link]
-
Gowda, D. C., et al. (2019). Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review. ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The hydrogenation of nitrobenzene to aniline: a new mechanism - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Béchamp reduction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 11. Bechamp Reduction (Chapter 14) - Name Reactions in Organic Synthesis [cambridge.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 14. Iridium-catalyzed transfer hydrogenation of nitroarenes to anilines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to (1-Nitroethyl)benzene and Its Isomers for Drug Development Professionals
Abstract
(1-Nitroethyl)benzene, also known as Phenylnitroethane, and its structural isomers are versatile nitroaromatic compounds that serve as critical intermediates in the synthesis of a wide array of pharmacologically active molecules.[1][2] The presence of the nitro group, a potent electron-withdrawing moiety and a synthetic handle for the introduction of an amine, makes these compounds highly valuable in medicinal chemistry. This guide provides a comprehensive technical overview of the physicochemical properties, synthesis methodologies, key chemical reactions, and applications of (1-Nitroethyl)benzene, with a focus on providing researchers, scientists, and drug development professionals with actionable, field-proven insights.
Introduction and Nomenclature
Nitroaromatic compounds are a cornerstone of modern synthetic chemistry, and their derivatives are frequently found in medical intermediates.[1][3] (1-Nitroethyl)benzene (CAS No. 7214-61-1) is a specific isomer of nitroethylbenzene where the nitro group is attached to the ethyl substituent's alpha-carbon.[4] It is crucial to distinguish it from its isomers, such as 1-ethyl-2-nitrobenzene (ortho), 1-ethyl-3-nitrobenzene (meta), and 1-ethyl-4-nitrobenzene (para), where the nitro group is on the aromatic ring, and (2-Nitroethyl)benzene, where the nitro group is on the beta-carbon of the ethyl side chain.[5][6]
Common Synonyms for (1-Nitroethyl)benzene: [4]
-
(1-Nitroethyl)benzene
-
Phenylnitroethane
-
1-Nitro-1-phenylethane
-
alpha-phenylnitroethane
The unique positioning of the nitro group in (1-Nitroethyl)benzene activates the adjacent benzylic proton, making it amenable to a variety of crucial carbon-carbon bond-forming reactions, which are central to its utility in complex molecule synthesis.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in experimental design, process scale-up, and safety assessments.
Table 1: Key Physicochemical Properties of (1-Nitroethyl)benzene and Isomers
| Property | (1-Nitroethyl)benzene | 1-Ethyl-2-nitrobenzene | (2-Nitroethyl)benzene |
| CAS Number | 7214-61-1[4] | 612-22-6 | 6125-24-2[6] |
| Molecular Formula | C₈H₉NO₂[4] | C₈H₉NO₂[5] | C₈H₉NO₂[6] |
| Molecular Weight | 151.16 g/mol [4] | 151.16 g/mol [5] | 151.16 g/mol [6] |
| Melting Point | 10 °C[7] | -13 to -10 °C | 56-58 °C[8] |
| Boiling Point | Not available | 172-174 °C at 18 mmHg | 250 °C[8] |
| Density | 1.113 g/cm³[7] | 1.127 g/mL at 25 °C | 1.122 g/cm³ at 25 °C[8] |
| Appearance | Powder/Liquid (depending on temp.)[7][9] | Liquid | Solid[8] |
| Refractive Index | Not available | n20/D 1.537 | 1.5270 at 20 °C[8] |
Synthesis Methodologies: A Mechanistic Perspective
The synthesis of nitroethylbenzene isomers varies significantly based on the desired position of the nitro group.
Synthesis of Ring-Nitrated Isomers (e.g., 1-Ethyl-2-nitrobenzene)
The direct nitration of ethylbenzene is a classic electrophilic aromatic substitution reaction.[10]
-
Mechanism Rationale: The reaction proceeds by generating the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid.[11] The sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the loss of a water molecule to form the nitronium ion. The ethyl group on the benzene ring is an ortho-, para-directing activator due to its electron-donating inductive effect, which stabilizes the intermediate arenium ion (sigma complex).[12] Therefore, the reaction primarily yields a mixture of 1-ethyl-2-nitrobenzene (ortho) and 1-ethyl-4-nitrobenzene (para).
-
Experimental Considerations: Temperature control is critical. The reaction is typically kept below 50°C to minimize the formation of dinitrated byproducts.[10] The separation of ortho and para isomers is usually achieved by distillation or chromatography, exploiting their different physical properties.[13]
Synthesis of (1-Nitroethyl)benzene
Direct nitration of the ethyl side-chain is not a standard approach. Instead, its synthesis often leverages the reactivity of smaller precursors. A common and powerful method is the Henry Reaction (also known as the nitroaldol reaction).[14][15]
-
Mechanism Rationale: The Henry reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone.[16] For (1-Nitroethyl)benzene, this involves the reaction of benzaldehyde with nitroethane.
-
Deprotonation: A base (e.g., an amine like n-butylamine or an inorganic base) removes the acidic α-proton from nitroethane to form a resonance-stabilized nitronate anion.[17]
-
Nucleophilic Attack: The nitronate anion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde.
-
Protonation & Dehydration: The resulting β-nitro alkoxide is protonated to form a β-nitro alcohol. This intermediate is often unstable and can be readily dehydrated (especially under acidic conditions or with heat) to yield the corresponding nitroalkene, 1-phenyl-2-nitropropene.
-
Reduction to Target: To obtain (1-Nitroethyl)benzene, the nitroalkene (1-phenyl-2-nitropropene) must be selectively reduced. A reducing agent like sodium borohydride can reduce the carbon-carbon double bond to afford the target molecule.[17]
-
The choice of base and reaction conditions is crucial for controlling the reaction rate and minimizing side reactions.[18]
Key Reactions and Synthetic Utility
The true value of (1-Nitroethyl)benzene in drug development lies in its versatile reactivity. The nitro group can be transformed into other functional groups, most notably an amine, which is a ubiquitous functional group in pharmaceuticals.
Reduction to 1-Phenylethanamine
The conversion of the nitro group to a primary amine is one of the most important transformations of this compound.
-
Catalytic Hydrogenation: This is a clean and efficient method using catalysts like Palladium on Carbon (Pd/C), Platinum oxide (Adam's catalyst), or Raney Nickel under a hydrogen atmosphere.[17] The choice of catalyst and solvent can influence reaction efficiency and selectivity.
-
Chemical Reduction: Reagents like lithium aluminum hydride (LAH), or metals in acidic media (e.g., Fe/HCl, Sn/HCl) are also effective.[19] LAH is a powerful reducing agent but requires anhydrous conditions and careful handling.
The resulting chiral amine, 1-Phenylethanamine, is a valuable building block for numerous APIs.
Carbon-Carbon Bond Formation
As mentioned, the acidic α-proton allows (1-Nitroethyl)benzene to act as a nucleophile in various reactions, similar to the Henry reaction itself. It can participate in Michael additions to α,β-unsaturated carbonyl compounds, providing a route to more complex carbon skeletons.
Applications in Drug Development
Nitroaromatic compounds are precursors to many active pharmaceutical ingredients.[1]
-
Precursor to Chiral Amines: The reduction of (1-Nitroethyl)benzene to 1-Phenylethanamine is a key step in synthesizing precursors for drugs where this chiral amine is a core structural motif.
-
Bioisostere and Pharmacophore: The nitro group itself can act as a pharmacophore or a toxicophore.[3] While often used as a synthetic handle, in some contexts, it is retained in the final molecule for its specific electronic properties and ability to form hydrogen bonds. It is sometimes used as a bioisostere for other functional groups.
-
Antiviral and Immunomodulatory Research: Some research suggests that derivatives of (1-Nitroethyl)benzene may have potential as muscarinic receptor antagonists, with its amide form showing potential antiviral activity against HIV.[7][9] It has also been noted for binding to the adenosine A3 receptor, which could play a role in inhibiting autoimmune diseases.[7]
Detailed Experimental Protocol: Synthesis of 1-Phenyl-2-nitropropene via Henry Reaction
This protocol details the synthesis of the nitroalkene intermediate, which can then be reduced to (1-Nitroethyl)benzene. This is a foundational procedure adapted from established methodologies.[17]
Objective: To synthesize 1-phenyl-2-nitropropene from benzaldehyde and nitroethane.
Materials:
-
Benzaldehyde
-
Nitroethane
-
n-Butylamine (catalyst)
-
Toluene (solvent)
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask with Dean-Stark apparatus and condenser
-
Heating mantle
-
Separatory funnel
Procedure:
-
Setup: Assemble a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.
-
Reagent Addition: To the flask, add benzaldehyde (1.0 eq), nitroethane (1.2 eq), and n-butylamine (0.1 eq) in toluene.
-
Reaction: Heat the mixture to reflux. Water, a byproduct of the condensation, will be collected in the Dean-Stark trap. Monitor the reaction progress by observing water collection. The reaction is typically complete when no more water is azeotropically removed.
-
Workup: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with dilute hydrochloric acid (to neutralize the amine catalyst), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product (1-phenyl-2-nitropropene) can be purified by recrystallization or distillation under reduced pressure to yield the final product.
Self-Validation: The identity and purity of the product should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy. The melting point of the purified product should also be compared to literature values.
Visualization of Key Processes
Synthesis Workflow
The following diagram illustrates the multi-step synthesis of (1-Nitroethyl)benzene from benzaldehyde.
Caption: Mechanism of the Henry Condensation.
Safety, Handling, and Toxicology
Nitroaromatic compounds require careful handling.
-
Hazards: Nitrobenzene and its derivatives are generally classified as toxic. [20]They can be harmful if swallowed, inhaled, or absorbed through the skin. [5][6]Many are suspected of causing cancer and may cause damage to organs through prolonged exposure. [21]They are often skin and eye irritants. [5][6]* Handling: Always handle these compounds in a well-ventilated fume hood. [22]Use appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or other resistant material), and a lab coat. * Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and bases. [7][22]Keep containers tightly closed.
Always consult the specific Safety Data Sheet (SDS) for the particular isomer before handling. [20][23]
Conclusion
(1-Nitroethyl)benzene and its isomers are not merely laboratory curiosities but are powerful and versatile intermediates in the synthesis of complex organic molecules. Their value in drug development is primarily derived from the synthetic flexibility of the nitro group, which can be readily transformed into an amine, a functional group central to the structure and activity of countless pharmaceuticals. A deep, mechanistic understanding of their synthesis and reactivity, coupled with stringent safety protocols, enables researchers to harness their full potential in the creation of novel therapeutics.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 23618, 1-Nitroethylbenzene. Retrieved from [Link]
-
ChemSynthesis (n.d.). 1-nitro-ethyl-benzene. Retrieved from [Link]
- Google Patents (2022). CN110498744B - Preparation method of 1-ethyl-3-nitrobenzene.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69156, 1-Ethyl-2-nitrobenzene. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 80208, 1-Nitro-2-phenylethane. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 23423889, 1-Nitro-4-(1-nitroethyl)benzene. Retrieved from [Link]
-
Francisco, J. C., et al. (2020). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 25(8), 1909. Retrieved from [Link]
-
Wikipedia (n.d.). Phenyl-2-nitropropene. Retrieved from [Link]
-
ResearchGate (n.d.). Scheme 6. Henry reaction of 3-phenylpropionaldehyde with nitroethane. Retrieved from [Link]
-
Carl ROTH (n.d.). Safety Data Sheet: Nitrobenzene. Retrieved from [Link]
-
Quora (2019). Why is ethylbenzene more easily nitrated than benzene? Retrieved from [Link]
-
ResearchGate (n.d.). The nitration of ethylbenzene with nitric acid on silica gel. Retrieved from [Link]
-
LookChem (n.d.). Cas 6125-24-2, 1-(PHENYL) 2-NITROETHANE. Retrieved from [Link]
-
ResearchGate (n.d.). Views of selected, key structures for the reaction between nitroethene... Retrieved from [Link]
-
The Organic Chemistry Tutor (2018). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions [Video]. YouTube. Retrieved from [Link]
-
Wikipedia (n.d.). Henry reaction. Retrieved from [Link]
-
Knowledge Sourcing Inc. (2024). How does 1-Phenyl-2-nitropropene react with other chemicals? Retrieved from [Link]
-
Loba Chemie (2015). NITROBENZENE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Professor Dave Explains (2022). Henry Reaction [Video]. YouTube. Retrieved from [Link]
-
Techno PharmChem (2024). NITRO BENZENE. Retrieved from [Link]
-
Chemguide (n.d.). NITRATION OF BENZENE AND METHYLBENZENE. Retrieved from [Link]
-
Master Organic Chemistry (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
Sources
- 1. CN110498744B - Preparation method of 1-ethyl-3-nitrobenzene - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C8H9NO2 | CID 23618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Ethyl-2-nitrobenzene | C8H9NO2 | CID 69156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Nitro-2-phenylethane | C8H9NO2 | CID 80208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. biosynth.com [biosynth.com]
- 8. Cas 6125-24-2,1-(PHENYL) 2-NITROETHANE | lookchem [lookchem.com]
- 9. (1-Nitroethyl)benzene | CymitQuimica [cymitquimica.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. youtube.com [youtube.com]
- 12. quora.com [quora.com]
- 13. researchgate.net [researchgate.net]
- 14. Henry reaction - Wikipedia [en.wikipedia.org]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. youtube.com [youtube.com]
- 17. Phenyl-2-nitropropene - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. bloomtechz.com [bloomtechz.com]
- 20. carlroth.com [carlroth.com]
- 21. technopharmchem.com [technopharmchem.com]
- 22. lobachemie.com [lobachemie.com]
- 23. fishersci.at [fishersci.at]
Methodological & Application
Synthesis of 1-Nitroethylbenzene via the Henry Reaction: An In-Depth Technical Guide for Researchers
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the synthesis of 1-nitroethylbenzene through the Henry (nitroaldol) reaction. Delving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, offers a robust experimental protocol, and addresses critical aspects of product characterization and potential synthetic challenges.
Introduction: The Strategic Importance of the Henry Reaction
The Henry reaction, a cornerstone of C-C bond formation in organic synthesis, facilitates the condensation of a nitroalkane with an aldehyde or ketone in the presence of a base.[1] This reaction is exceptionally valuable for creating β-nitro alcohols, which are versatile intermediates that can be readily converted into other functional groups, such as nitroalkenes, α-nitro ketones, and β-amino alcohols.[1] The synthesis of this compound, a key building block in various chemical and pharmaceutical applications, serves as an excellent case study for the practical application of this powerful reaction.
The Core Reaction Mechanism: A Two-Step Process
The synthesis of this compound from benzaldehyde and nitroethane via the Henry reaction is fundamentally a two-step process: a base-catalyzed nitroaldol addition followed by protonation.[1]
Step 1: Deprotonation and Nucleophilic Attack. The reaction is initiated by a base, which abstracts an acidic α-proton from nitroethane to form a resonance-stabilized nitronate anion.[1] This anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde.
Step 2: Protonation. The resulting alkoxide intermediate is subsequently protonated, typically by the conjugate acid of the base or the solvent, to yield the β-nitro alcohol, 1-phenyl-2-nitropropan-1-ol.[1] It is important to note that all steps in the Henry reaction are reversible.[1]
For the direct synthesis of this compound, the reaction conditions are controlled to favor the formation of the nitroalkane product.
Reaction Scheme: Benzaldehyde + Nitroethane --(Base)--> this compound
Experimental Protocol: Synthesis of this compound
This protocol details a robust method for the synthesis of this compound using ammonium acetate as a readily available and effective catalyst.
Reagents and Equipment
| Reagent/Equipment | Purpose |
| Benzaldehyde | Starting material (aldehyde) |
| Nitroethane | Starting material (nitroalkane) |
| Ammonium Acetate | Base catalyst |
| Glacial Acetic Acid | Solvent and co-catalyst |
| Round-bottom flask | Reaction vessel |
| Reflux condenser | To prevent solvent loss during heating |
| Magnetic stirrer and stir bar | For efficient mixing |
| Heating mantle | For controlled heating |
| Separatory funnel | For liquid-liquid extraction |
| Rotary evaporator | For solvent removal |
| Standard glassware | Beakers, graduated cylinders, etc. |
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzaldehyde (1 equivalent) and a slight excess of nitroethane (1.2 equivalents).
-
Solvent and Catalyst Addition: Add glacial acetic acid as the solvent, followed by ammonium acetate (0.5 equivalents) as the catalyst.[2]
-
Reaction: Heat the mixture to reflux (approximately 80-100°C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL for a 10 mmol scale reaction).
-
Combine the organic layers.
-
-
Purification:
-
Wash the combined organic layers sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acetic acid) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Further purification can be achieved by vacuum distillation or column chromatography on silica gel.
-
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Perform the reaction in a well-ventilated fume hood.
-
Reagent Handling:
-
Benzaldehyde: Harmful if swallowed or inhaled, and causes skin and eye irritation.[3] Avoid breathing vapors.[3]
-
Nitroethane: Flammable liquid and vapor.[4] Harmful if swallowed or inhaled, and may cause respiratory tract irritation.[4]
-
Ammonium Acetate: Handle in a way that avoids dust generation.[5] Store in a cool, dry place.[5]
-
Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. Handle with extreme care.
-
Characterization of this compound
Accurate characterization of the synthesized product is crucial to confirm its identity and purity.
Physical Properties
| Property | Value |
| Molecular Formula | C₈H₉NO₂[6] |
| Molecular Weight | 151.16 g/mol [6] |
| Appearance | Powder[1] |
| Boiling Point | 228 °C at 760 mmHg[6] |
| Density | 1.113 g/cm³[6] |
Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons of the benzene ring and the protons of the ethyl group. The electron-withdrawing nitro group will cause a downfield shift of the adjacent protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for the carbon atoms of the benzene ring and the ethyl group. The carbon attached to the nitro group will be significantly deshielded.
-
IR (Infrared) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands for the nitro group (typically strong asymmetric and symmetric stretching vibrations around 1550 cm⁻¹ and 1350 cm⁻¹, respectively), as well as bands corresponding to the aromatic C-H and C=C bonds.
Troubleshooting and Field-Proven Insights
The Henry reaction, while robust, can present certain challenges. Understanding these potential issues is key to optimizing the synthesis of this compound.
-
Side Reactions: The primary side reaction to consider is the dehydration of the intermediate β-nitro alcohol to form β-nitrostyrene, especially under harsh basic or acidic conditions and at elevated temperatures.[1] The Cannizzaro reaction, a self-condensation of the aldehyde, can also occur with sterically hindered substrates.[1]
-
Low Yield: Low yields can often be attributed to the reversibility of the Henry reaction (retro-Henry).[1] To drive the reaction forward, a slight excess of the nitroalkane can be used. Inadequate temperature control or reaction time can also impact the yield.
-
Purification Challenges: The crude product may be an oil containing unreacted starting materials, the intermediate β-nitro alcohol, and the β-nitrostyrene byproduct.[7] Careful purification by column chromatography or vacuum distillation is often necessary to obtain pure this compound.
Visualizing the Workflow
To provide a clear overview of the entire process, from initial reaction to final product, the following workflow diagram has been generated.
Caption: Experimental workflow for the synthesis of this compound.
References
-
Recent Advances in Henry Reaction: A Versatile Method in Organic Synthesis. (2019). ResearchGate. [Link]
-
Henry reaction. Wikipedia. [Link]
-
This compound. PubChem. [Link]
-
1H and 13C NMR chemical shifts of nitrobenzene amination products... ResearchGate. [Link]
-
Nitroaldol reaction. chemeurope.com. [Link]
-
Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Stack Exchange. [Link]
-
Advances in Contemporary Research Asymmetric Henry reaction catalysed by transition metal complexes: A short review. ResearchGate. [Link]
-
Benzene, nitro-. NIST WebBook. [Link]
-
How to remove nitrobenzene from a reaction?. ResearchGate. [Link]
-
Aromatic 2b. Preparation & Puification of Nitrobenzene. YouTube. [Link]
-
IR spectra of nitrobenzene and nitrobenzene-15 N in the gas phase... ResearchGate. [Link]
-
NMR Spectroscopy Part 8 - HNMR of ethylbenzene and nitrobenzene. YouTube. [Link]
-
Failed Henry reaction with 3,4,5-TMB. Sciencemadness.org. [Link]
-
Safety Data Sheet: Benzaldehyde. Chemos GmbH & Co.KG. [Link]
Sources
- 1. Henry reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. C8H10 C-13 nmr spectrum of ethylbenzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethylbenzene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Henry Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C8H9NO2 | CID 23618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]
Application Notes and Protocols for the Quantitative Determination of 1-Nitroethylbenzene
For: Researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative for 1-Nitroethylbenzene
This compound (C₈H₉NO₂) is a nitroaromatic compound of growing interest in the pharmaceutical and chemical industries.[1] Its structural motif appears in various synthetic pathways, and it may be present as a key intermediate, a starting material, or an impurity in drug substances and products. The accurate and precise quantification of this compound is therefore paramount for ensuring product quality, process control, and regulatory compliance.
This comprehensive guide provides detailed analytical methods for the quantification of this compound, designed to be adaptable to various laboratory settings and sample matrices. The protocols herein are grounded in established analytical principles for nitroaromatic compounds and are presented with a focus on scientific integrity, robustness, and validation.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing robust analytical methods.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 7214-61-1 | [1] |
| Molecular Formula | C₈H₉NO₂ | [1] |
| Molecular Weight | 151.16 g/mol | [1] |
| Topological Polar Surface Area | 45.8 Ų | [1] |
Method Selection: A Dichotomy of Volatility and Concentration
The two most powerful and widely applicable techniques for the quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The choice between these methods is dictated by the sample matrix, the expected concentration of the analyte, and the desired level of sensitivity and selectivity.
-
GC-MS is the preferred method for volatile and semi-volatile analytes, offering exceptional sensitivity and specificity, particularly in complex matrices.
-
HPLC-UV is a robust and versatile technique suitable for a wide range of concentrations and is particularly advantageous for less volatile compounds or when derivatization is not desirable.
Method 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This method provides high sensitivity and specificity, making it ideal for trace-level quantification of this compound. The principles are based on the established EPA Method 8091 for nitroaromatics and cyclic ketones.[2]
Causality in Experimental Choices for GC-MS
-
Injector Temperature: A sufficiently high temperature (e.g., 250 °C) is crucial to ensure the rapid and complete volatilization of this compound without causing thermal degradation.
-
Column Selection: A low-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is chosen for its excellent resolving power for a wide range of aromatic compounds.
-
Oven Temperature Program: A gradient temperature program is employed to ensure the efficient separation of this compound from other volatile components in the sample and to produce a sharp, symmetrical peak shape.
-
Carrier Gas: Helium is the most common carrier gas, providing good efficiency and compatibility with mass spectrometry. A constant flow rate ensures reproducible retention times.
-
Mass Spectrometry Detection: Electron Ionization (EI) at 70 eV is a standard technique that produces a reproducible fragmentation pattern, allowing for both qualitative identification and quantitative analysis. Selected Ion Monitoring (SIM) mode is utilized to enhance sensitivity and selectivity by monitoring characteristic ions of this compound.
GC-MS Experimental Protocol
Instrumentation and Materials:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an EI source.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Reagents: this compound reference standard, HPLC-grade or equivalent purity solvents (e.g., ethyl acetate, dichloromethane).
Standard Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.
-
Working Standards: Perform serial dilutions of the stock solution with ethyl acetate to prepare a series of calibration standards ranging from 0.05 µg/mL to 10 µg/mL.
Sample Preparation:
The sample preparation will vary depending on the matrix.
-
For Drug Substances: Accurately weigh a known amount of the drug substance and dissolve it in a suitable solvent (e.g., dichloromethane or ethyl acetate) to achieve a theoretical concentration within the calibration range.
-
For Pharmaceutical Formulations (e.g., Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a target amount of the active pharmaceutical ingredient (API).
-
Disperse the powder in a suitable solvent.
-
Extract the this compound using techniques such as sonication or vortexing, followed by centrifugation.
-
Filter the supernatant through a 0.45 µm syringe filter prior to analysis.
-
-
For Biological Matrices (e.g., Plasma): Liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte from interfering matrix components.
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL (splitless mode) |
| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min) |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor | m/z 151 (molecular ion), 105, 77, 79 (fragment ions)[3] |
Data Analysis and Quantification:
-
Identify the this compound peak in the chromatogram based on its retention time and the presence of the characteristic ions.
-
Construct a calibration curve by plotting the peak area of the primary ion (m/z 151) against the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Method 2: Quantification by High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is a robust and widely used technique for the quantification of this compound, particularly in quality control settings for the analysis of drug substances and formulations.
Causality in Experimental Choices for HPLC-UV
-
Column Selection: A C18 reversed-phase column is the workhorse for the separation of moderately polar to non-polar compounds like this compound. The C18 stationary phase provides excellent hydrophobic interactions, leading to good retention and separation.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer is used to elute the analyte from the column. The organic solvent strength is optimized to achieve a suitable retention time, while the buffer controls the pH and can improve peak shape.
-
Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) ensures reproducible retention times and improves peak symmetry.
HPLC-UV Experimental Protocol
Instrumentation and Materials:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or PDA detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Reagents: this compound reference standard, HPLC-grade acetonitrile and water.
Standard Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Working Standards: Perform serial dilutions of the stock solution with the diluent to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation:
-
For Drug Substances: Accurately weigh a known amount of the drug substance and dissolve it in the diluent to achieve a theoretical concentration within the calibration range.
-
For Pharmaceutical Formulations: Prepare as described in the GC-MS section, using the HPLC mobile phase as the extraction solvent. Ensure the final sample is filtered through a 0.45 µm syringe filter.
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Acetonitrile and Water (e.g., 60:40 v/v), isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | Determine λmax with PDA detector (start at 254 nm) |
| Injection Volume | 10 µL |
Data Analysis and Quantification:
-
Identify the this compound peak based on its retention time.
-
Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Method Validation: Ensuring Trustworthiness and Reliability
A full method validation should be performed for the chosen analytical method according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for the intended purpose.
Validation Parameters:
| Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | Peak purity should be demonstrated; no interference at the retention time of the analyte. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. | To be defined based on the application. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | % Recovery of 98.0% to 102.0% |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (RSD ≤ 2.0%), Intermediate Precision (RSD ≤ 2.0%) |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in flow rate, mobile phase composition, etc. |
Experimental Workflows
GC-MS Analysis Workflow
Caption: Workflow for the quantification of this compound by GC-MS.
HPLC-UV Analysis Workflow
Caption: Workflow for the quantification of this compound by HPLC-UV.
Conclusion
The GC-MS and HPLC-UV methods detailed in this guide provide robust and reliable approaches for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis. Proper method validation is essential to ensure the generation of accurate and precise data for regulatory submissions, quality control, and research and development activities.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 23618, this compound. Retrieved from [Link].
-
United States Environmental Protection Agency. (1996). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). This compound in the NIST Chemistry WebBook. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Products in the Nitration of Ethylbenzene
Welcome to the Technical Support Center for professionals engaged in the nitration of ethylbenzene. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals. Our focus is to move beyond procedural steps and delve into the causality behind experimental choices, ensuring scientific integrity and enabling you to anticipate and mitigate common side reactions.
Introduction: The Complex Landscape of Ethylbenzene Nitration
The nitration of ethylbenzene is a cornerstone electrophilic aromatic substitution reaction, pivotal for the synthesis of various intermediates in the pharmaceutical and fine chemical industries. The primary objective is typically the regioselective introduction of a single nitro group onto the aromatic ring. However, the reaction landscape is often complicated by the formation of undesired side products. This guide will equip you with the knowledge to identify, understand, and control these side reactions, thereby optimizing your synthetic outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My nitration of ethylbenzene is producing a complex mixture of isomers. How can I improve the regioselectivity?
A1: Understanding and Controlling Regioselectivity
The ethyl group is an ortho-, para- director due to its electron-donating nature, which stabilizes the arenium ion intermediate at these positions. However, achieving high regioselectivity can be challenging.
-
Causality: The ratio of ortho- to para-isomers is influenced by a combination of electronic and steric factors. While electronic effects favor both positions, the bulkiness of the ethyl group can sterically hinder the approach of the nitronium ion (NO₂⁺) to the ortho positions, often leading to a higher yield of the para-isomer.
-
Troubleshooting:
-
Temperature Control: Lowering the reaction temperature generally enhances para-selectivity. At higher temperatures, the reaction becomes less selective, and the formation of the ortho-isomer increases.
-
Choice of Nitrating Agent: The composition of the nitrating agent can influence isomer distribution. While the standard mixed acid (HNO₃/H₂SO₄) is common, alternative nitrating systems can offer different selectivities.
-
| Parameter | Effect on Regioselectivity | Recommendation |
| Temperature | Lower temperatures favor para-substitution. | Maintain strict temperature control, ideally below 10°C. |
| Steric Hindrance | The ethyl group sterically disfavors ortho-substitution. | This is an inherent property of the substrate. |
Q2: I'm observing significant amounts of dinitrated and polynitrated products. What reaction conditions should I adjust to favor mono-nitration?
A2: Minimizing Polysubstitution
The initial product, nitroethylbenzene, is less reactive than ethylbenzene itself because the nitro group is strongly deactivating. However, forcing conditions can lead to further nitration.[1]
-
Causality: Dinitration occurs when the mono-nitroethylbenzene undergoes a second electrophilic aromatic substitution. The deactivating nitro group directs the second nitro group to the meta position relative to itself.
-
Troubleshooting:
-
Stoichiometry: Use a controlled molar ratio of the nitrating agent to ethylbenzene. A slight excess of the nitrating agent is often necessary to drive the reaction to completion, but a large excess will promote dinitration.
-
Reaction Time and Temperature: Prolonged reaction times and elevated temperatures significantly increase the likelihood of dinitration.[2] Monitor the reaction closely using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and quench the reaction once the starting material is consumed.
-
Strength of Nitrating Agent: Using fuming nitric acid or oleum will drastically increase the rate of polynitration. For mono-nitration, standard concentrated nitric and sulfuric acids are sufficient.[1]
-
Q3: My product analysis shows unexpected peaks that don't correspond to nitroethylbenzene isomers. Could oxidation of the ethyl group be occurring?
A3: Identifying and Suppressing Oxidation Byproducts
Yes, oxidation of the ethyl side chain is a known, yet often overlooked, side reaction during nitration, especially under harsh conditions.
-
Causality: Nitric acid is a strong oxidizing agent. The benzylic protons of the ethyl group are susceptible to oxidation, which can lead to the formation of products such as 1-phenylethanol, acetophenone, and even cleavage to form benzoic acid derivatives. The mechanism can involve the formation of a benzyl nitrite intermediate which then decomposes.[3]
-
Troubleshooting:
-
Temperature Control: This is the most critical factor. Higher temperatures favor oxidation pathways.[3] Maintaining a low and consistent reaction temperature is paramount.
-
Concentration of Nitric Acid: Using a large excess of highly concentrated or fuming nitric acid increases the oxidative potential of the reaction mixture.
-
Presence of Nitrous Acid: Nitrous acid (HNO₂) can catalyze oxidative side reactions. The addition of a nitrous acid scavenger, such as urea, can help to minimize these byproducts.
-
Q4: I suspect sulfonation of the aromatic ring is competing with nitration. How can I confirm this and prevent it?
A4: Addressing Concurrent Sulfonation
When using a standard mixed acid nitrating agent, sulfonation is a possible, though typically minor, side reaction.
-
Causality: Sulfuric acid, in addition to its role as a catalyst for generating the nitronium ion, can also act as a sulfonating agent, leading to the formation of ethylbenzenesulfonic acids. This reaction is generally reversible.[4]
-
Troubleshooting:
-
Acid Ratio: While a sufficient amount of sulfuric acid is necessary to generate the nitronium ion, an excessively high ratio of sulfuric acid to nitric acid can favor sulfonation.
-
Temperature: Higher temperatures can also promote sulfonation.
-
Work-up Procedure: The reversibility of sulfonation can be exploited during the work-up. Diluting the reaction mixture with a large amount of water and heating can hydrolyze the sulfonic acid group, converting the sulfonated byproduct back to ethylbenzene.[2][4]
-
Experimental Protocols
Protocol 1: Standard Nitration of Ethylbenzene with Minimized Side Products
This protocol is designed to favor the mono-nitration of ethylbenzene with good regioselectivity towards the para-isomer while minimizing dinitration and oxidation.
Materials:
-
Ethylbenzene
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Ice
Procedure:
-
Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add concentrated sulfuric acid to concentrated nitric acid while maintaining the temperature below 10°C.
-
Nitration Reaction: To a separate flask containing ethylbenzene dissolved in a minimal amount of dichloromethane, slowly add the pre-cooled nitrating mixture dropwise. The temperature of the reaction mixture should be maintained between 0-5°C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours. Monitor the progress of the reaction by TLC or GC analysis to ensure the consumption of the starting material and minimize the formation of dinitrated products.
-
Work-up:
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Purification: The crude product, a mixture of ortho- and para-nitroethylbenzene, can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.[5]
Protocol 2: Analytical Identification of Side Products by GC-MS
Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5) is suitable for separating the isomers and common byproducts.
-
Injector Temperature: 250°C
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 240°C.
-
Hold: 5 minutes at 240°C.
-
-
Carrier Gas: Helium at a constant flow rate.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
Expected Elution Order (General): Ethylbenzene, ortho-nitroethylbenzene, meta-nitroethylbenzene, para-nitroethylbenzene, dinitroethylbenzene isomers. Oxidation products like acetophenone would also have characteristic retention times and mass spectra.
Visualizing the Reaction Pathways
To better understand the formation of the desired products and potential side products, the following diagrams illustrate the key mechanistic pathways.
Caption: Mechanism of Ethylbenzene Nitration.
Caption: Overview of Side Reactions in Ethylbenzene Nitration.
Safety Precautions
The nitration of aromatic compounds is an energetic process and requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[6][7]
-
Fume Hood: All manipulations involving concentrated acids and nitration reactions must be performed in a well-ventilated chemical fume hood.[7]
-
Exothermic Reaction: The reaction is highly exothermic. Proper cooling and slow, controlled addition of reagents are crucial to prevent a runaway reaction.
-
Quenching: Quenching the reaction mixture on ice should be done slowly and carefully to manage the heat generated.
-
Waste Disposal: Acidic waste must be neutralized before disposal according to institutional guidelines.
References
- Clennan, E. L., & Clennan, M. Q. (2008). A Guided-Discovery Experiment for the Physical Organic Chemistry Laboratory: Assessing the Nitration of Benzene Derivatives Using GC-MS Analysis.
- Cerfontain, H., Lambrechts, H. J. P., & Schaasberg-Nienhuis, Z. R. H. (1983). Aromatic sulphonation. Part 81. The kinetics of the sulphonation of ethylbenzene in concentrated aqueous sulphuric acid. Recueil des Travaux Chimiques des Pays-Bas, 102(5), 210-216.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
- Olah, G. A., Malhotra, R., & Narang, S. C. (1989). Nitration: Methods and Mechanisms. VCH Publishers.
- Fuson, R. C. (1943). The Nitration of Ethylbenzene. Journal of the American Chemical Society, 65(5), 975-976.
- Hoggett, J. G., Moodie, R. B., Penton, J. R., & Schofield, K. (1971). Nitration and Aromatic Reactivity. Cambridge University Press.
- Chemistry LibreTexts. (2023, January 22).
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2011). A Microscale Approach to Organic Laboratory Techniques (5th ed.). Cengage Learning.
- VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards.
- UK Health Security Agency. (n.d.). Nitric acid: Incident management. GOV.UK.
- Shimadzu. (n.d.).
- Agilent Technologies. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column.
- U.S. Environmental Protection Agency. (2006).
- Chaudhari, S. T., & Pethkar, P. R. (2014). A kinetic study of oxidation of benzyl alcohol with dilute nitric acid.
- National Center for Biotechnology Information. (n.d.). Toxicological Profile for Ethylbenzene.
- BenchChem. (2025). (2-Nitroethyl)benzene (C₈H₉NO₂): A Comprehensive Technical Guide for Drug Development Professionals.
- BenchChem. (2025).
- YouTube. (2018, May 6).
- YouTube. (2018, May 7).
- YouTube. (2019, October 7).
- YouTube. (2024, June 6).
- ResearchGate. (n.d.). The nitration of ethylbenzene with nitric acid on silica gel.
- ResearchGate. (n.d.).
- Chemistry Steps. (n.d.).
- Chemguide. (n.d.). the nitration of benzene - electrophilic substitution.
- East Harbour Group. (2022, December 16).
- Scribd. (n.d.).
- MDPI. (2020).
- University of Washington. (n.d.). NITRIC ACID SAFETY.
- DTIC. (n.d.).
- Google Patents. (n.d.).
- Google Patents. (n.d.). EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds.
- SMT. (n.d.).
- Marcel Dekker, Inc. (2002).
Sources
- 1. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 2. stmarys-ca.edu [stmarys-ca.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. WO2016118450A1 - Nitration of aromatic compounds - Google Patents [patents.google.com]
- 6. ehs.com [ehs.com]
- 7. youtube.com [youtube.com]
Controlling diastereoselectivity in the Henry reaction of benzaldehyde and nitroethane
Topic: Controlling Diastereoselectivity in the Henry (Nitroaldol) Reaction of Benzaldehyde and Nitroethane
Welcome to the technical support center for the diastereoselective Henry reaction. This guide is designed for researchers, chemists, and drug development professionals who are looking to control the stereochemical outcome of the reaction between benzaldehyde and nitroethane. Here, you will find answers to common questions, solutions to frequently encountered problems, and detailed protocols to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control diastereoselectivity in the Henry reaction?
The diastereoselectivity (syn vs. anti) of the Henry reaction is a result of the interplay between several key factors. The most critical of these is the nature of the catalyst system employed. Chiral metal complexes and organocatalysts create a highly organized transition state that favors the formation of one diastereomer over the other.[1][2] Other significant factors include the choice of solvent, reaction temperature, and the nature of the base used. Steric interactions between the substituents on the aldehyde and the nitroalkane in the transition state also play a crucial role.[1]
Q2: How do I choose a catalyst to favor the syn or anti product?
The choice of catalyst is the most direct way to steer the reaction toward the desired diastereomer.
-
Anti-selective catalysts: Heterobimetallic catalysts, such as those developed by Shibasaki and Kumagai involving neodymium and sodium (Nd/Na), are exceptionally effective at producing anti-1,2-nitroalkanols with high diastereoselectivity.[3] These systems operate through an extended, non-chelated transition state where the two metals act independently as a Lewis acid and a Brønsted base.[3]
-
Syn-selective catalysts: Many copper(I) complexes with chiral ligands, such as those based on tetrahydrosalen ([H₄]salen) or certain amino alcohols, have been shown to strongly favor the syn product.[3] These catalysts often function by creating a rigid, bicyclic transition state involving chelation, which sterically favors the syn arrangement.[3][4]
Q3: What is the role of the solvent and temperature?
Solvent and temperature are critical secondary controls for optimizing diastereoselectivity.
-
Solvent: The polarity and coordinating ability of the solvent can influence the geometry of the transition state. For instance, polar solvents can facilitate kinetic reprotonation of the nitronate intermediate, which may favor the syn diastereomer.[5] Less coordinating solvents like 2-Me-THF have been shown to improve stereoselectivity in some Nd/Na catalyzed anti-selective reactions compared to THF.[3]
-
Temperature: Lower reaction temperatures generally lead to higher diastereoselectivity. This is because the energy difference between the diastereomeric transition states becomes more significant relative to the available thermal energy (kT), thus amplifying the preference for the lower-energy pathway. However, this often comes at the cost of longer reaction times.[3]
Q4: What are the most common side reactions, and how can they be minimized?
The primary side reactions in the Henry reaction are the retro-Henry reaction and dehydration of the product.
-
Retro-Henry Reaction: All steps of the Henry reaction are reversible.[1] The product nitroalkanol can revert to the starting materials, which erodes the yield and can lead to a loss of stereochemical integrity through epimerization.[1][5] Minimizing reaction time and temperature, and in some cases using additives like KI, can help suppress this pathway.[6]
-
Dehydration: The β-nitroalkanol product can eliminate water to form a nitroalkene (e.g., β-nitrostyrene). This is often promoted by stronger bases or higher temperatures.[7][8] Careful control over basicity is crucial to favor the desired alcohol product.[7][9]
Troubleshooting Guide
Problem 1: Poor Diastereoselectivity (d.r. ≈ 1:1)
You are obtaining a nearly racemic mixture of syn and anti diastereomers.
| Potential Cause | Explanation & Recommended Solution |
| Incorrect Catalyst/Ligand Choice | The catalyst is not providing sufficient stereochemical control. The energy barrier difference between the two diastereomeric transition states is negligible. Solution: Verify that you are using a catalyst system known for high diastereoselectivity with your specific substrates. For anti products, consider Nd/Na heterobimetallic catalysts.[3] For syn products, explore Cu(I) complexes with ligands like chiral [H₄]salen or specific amino alcohols.[3] |
| Catalyst Deactivation or Impurity | The catalyst may have been improperly prepared, handled, or poisoned by impurities (e.g., water, oxygen, or impurities in the reagents). Solution: Ensure all reagents and solvents are rigorously purified and dried. Prepare and handle the catalyst under an inert atmosphere (e.g., Argon or Nitrogen). If possible, use a freshly prepared or purchased catalyst of known activity. |
| High Reaction Temperature | At higher temperatures, there is enough thermal energy to overcome the small activation energy difference between the syn and anti pathways, leading to a loss of selectivity. Solution: Decrease the reaction temperature. Run a temperature screen, for example, from room temperature down to -20°C or even -78°C. Be aware that this will likely increase the required reaction time. |
| Reaction Reversibility & Epimerization | The reaction has reached thermodynamic equilibrium, or the product is epimerizing under the reaction conditions. The initial kinetic selectivity is lost over time.[1][5] Solution: Monitor the reaction progress closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed. Avoid unnecessarily long reaction times. The thermodynamically more stable product may not be the one you desire from kinetic control. |
Problem 2: Low Yield of β-Nitroalkanol Product
The desired product is forming in low quantities, or significant side products are observed.
| Potential Cause | Explanation & Recommended Solution |
| Dominant Retro-Henry Reaction | The equilibrium of the reaction favors the starting materials under your current conditions.[1] Solution: Use a slight excess of nitroethane to push the equilibrium towards the product. Lowering the temperature can also disfavor the retro-Henry pathway. Some organocatalytic systems benefit from additives like KI, which has been shown to inhibit the retro-nitroaldol reaction.[6] |
| Dehydration to Nitroalkene | The base or temperature is too high, promoting the elimination of water from the β-nitroalkanol product to form the conjugated nitroalkene.[7] Solution: Use a milder base or a catalytic system where the basicity is carefully controlled (e.g., the Brønsted basicity of a metal-ligand complex). Reduce the reaction temperature. In some cases, a buffered system may be beneficial. |
| Base-Catalyzed Side Reactions | If using a strong, non-chelated base, side reactions like the Cannizzaro reaction of benzaldehyde can occur, consuming the starting material. Solution: Switch to a catalytic system that does not require a strong, free base. Chiral metal complexes or organocatalysts are designed to avoid this issue by providing a localized, controlled basic site. |
Mechanistic Insights & Visualizations
Understanding the transition state is key to controlling diastereoselectivity. The stereochemical outcome is determined by the relative energies of the transition states leading to the syn and anti products.
Caption: Origin of Diastereoselectivity in the Henry Reaction.
The choice of catalyst dictates the preferred transition state geometry. Anti-selective catalysts like Shibasaki's Nd/Na system favor an open, extended transition state to minimize steric repulsion.[3] Conversely, many syn-selective copper catalysts utilize chelation to form a rigid cyclic transition state, which directs the stereochemical outcome.[3]
Experimental Protocols
Protocol: General Procedure for a Copper(I)-Catalyzed syn-Selective Henry Reaction
This protocol is a representative example and may require optimization for specific ligands and substrates.
1. Catalyst Preparation (In Situ):
-
Under an inert atmosphere (Argon), add the chiral ligand (e.g., a derivative of [H₄]salen, 5 mol%) to a flame-dried Schlenk flask.
-
Add a copper(I) source (e.g., CuOAc, 5 mol%).
-
Add anhydrous solvent (e.g., THF or 2-Me-THF, to achieve a 0.1 M concentration with respect to the aldehyde).
-
Stir the mixture at room temperature for 30-60 minutes to allow for complex formation.
2. Reaction Execution:
-
Cool the flask containing the catalyst solution to the desired temperature (e.g., 0°C or -20°C) using a cryostat or ice/salt bath.[8]
-
Add benzaldehyde (1.0 eq) via syringe.
-
Add nitroethane (1.2-1.5 eq) dropwise over 5 minutes.
-
Monitor the reaction by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase).
3. Work-up and Purification:
-
Once the benzaldehyde is consumed (typically 12-48 hours), quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the diastereomers and remove impurities.
4. Analysis:
-
Determine the diastereomeric ratio (d.r.) of the purified product by ¹H NMR spectroscopy by integrating characteristic, well-resolved peaks for each diastereomer.
-
Confirm the structure and purity by ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Experimental Workflow for a Diastereoselective Henry Reaction.
Data Summary: Catalyst Performance
The following table summarizes representative results for different catalytic systems in the Henry reaction, highlighting the achievable levels of diastereoselectivity.
| Catalyst System | Ligand Type | Typical Diastereoselectivity (syn:anti or anti:syn) | Typical Yield | Reference |
| Nd/Na Heterobimetallic | Chiral Amide | >95:5 (anti) | Good to Excellent | [3] |
| Cu(I) / [H₄]salen | Tetrahydrosalen | >95:5 (syn) | High | [3] |
| Cu(I) / Amino Alcohol | Amino Alcohol | >95:5 (syn) | Good | [10] |
| Cu(I) / N,N'-Dioxide | N,N'-Dioxide | Moderate to Excellent (anti) | Good | [3] |
| Guanidine Organocatalyst | Chiral Guanidine | High (syn) | Good to Excellent | [6] |
References
-
Goh, S. S. et al. (2020). Asymmetric catalysis in direct nitromethane-free Henry reactions. RSC Publishing. [Link]
-
(2024). Scope of diastereoselective Henry reactions. ResearchGate. [Link]
-
Okafor, C. E. (2024). HENRY REACTION (Mini-review). ResearchGate. [Link]
-
Wikipedia. (2023). Henry reaction. Wikipedia. [Link]
-
Alvarez-Casao, E. et al. (2011). Organocatalytic Enantioselective Henry Reactions. MDPI. [Link]
-
Foley, A. M. et al. (2018). Dynamic kinetic resolution of 2-methyl-2-nitrocyclohexanol: Combining the intramolecular nitroaldol (Henry) reaction & lipase-catalysed resolution. Almac. [Link]
-
Gruttadauria, M. et al. (2023). Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex. PubMed Central. [Link]
-
Feng, X. et al. (2007). Highly Enantioselective Henry (Nitroaldol) Reaction of Aldehydes and α-Ketoesters Catalyzed by N,N'-Dioxide-Copper(I) Complexes. ACS Publications. [Link]
-
Buchler GmbH. (n.d.). Enantioselective Henry Reaction (Nitroaldol Reaction). Buchler GmbH. [Link]
-
Professor Dave Explains. (2022). Henry Reaction. YouTube. [Link]
-
Abdellattif, M. H. & Mohamed, H. M. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Scirp.org. [Link]
-
Puglisi, A. et al. (2016). Functionalized Magnetic Nanoparticles as Catalysts for Enantioselective Henry Reaction. PubMed Central. [Link]
-
Abdellattif, M. H. & Mohamed, H. M. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Scirp.org. [Link]
-
Acevedo, O. & Jorgensen, W. L. (2004). Investigation of Solvent Effects on the Rate and Stereoselectivity of the Henry Reaction. NIH. [Link]
-
Poor Man's Chemist. (2022). Prep of β-Nitrostyrene From Nitromethane & Benzaldehyde by the Henry Reaction. YouTube. [Link]
Sources
- 1. Henry reaction - Wikipedia [en.wikipedia.org]
- 2. almacgroup.com [almacgroup.com]
- 3. Asymmetric catalysis in direct nitromethane-free Henry reactions - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10263A [pubs.rsc.org]
- 4. youtube.com [youtube.com]
- 5. Investigation of Solvent Effects on the Rate and Stereoselectivity of the Henry Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]
- 10. Functionalized Magnetic Nanoparticles as Catalysts for Enantioselective Henry Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Scale-Up of the Henry Reaction: A Technical Support Guide for Industrial Production
The Henry, or nitroaldol, reaction is a cornerstone of C-C bond formation, pivotal in the synthesis of valuable β-nitro alcohols, which are precursors to essential pharmaceuticals like the β-blocker (S)-propranolol and the HIV protease inhibitor Amprenavir.[1][2] While elegantly simple in principle at the laboratory scale, transitioning the Henry reaction to an industrial setting presents a unique set of challenges that can impact yield, purity, and safety.
This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and navigating the complexities of scaling up the Henry reaction.
Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered during the industrial scale-up of the Henry reaction.
1. What are the primary challenges when scaling up the Henry reaction?
Scaling up the Henry reaction from the bench to production scale introduces several critical challenges that can significantly affect the process's efficiency, safety, and product quality. These challenges primarily stem from changes in physical parameters and the increased potential for hazardous situations.
-
Heat Transfer and Thermal Management: The Henry reaction is often exothermic. At a larger scale, the surface-area-to-volume ratio of the reactor decreases, making it more difficult to dissipate the heat generated during the reaction. This can lead to localized "hot spots," increasing the rate of side reactions and posing a significant safety risk of a thermal runaway.
-
Mass Transfer and Mixing: Achieving uniform mixing in large industrial reactors is more challenging than in a laboratory flask. Inadequate mixing can result in localized high concentrations of reactants or catalysts, leading to the formation of byproducts and reducing the overall yield and purity of the desired β-nitro alcohol.
-
Side Reaction Control: Several side reactions can compete with the desired Henry reaction, and their prevalence can be exacerbated at an industrial scale. These include the retro-Henry reaction, dehydration of the nitro alcohol product, and the Cannizzaro reaction.[1]
-
Purification of the Product: Isolating and purifying the β-nitro alcohol product from unreacted starting materials, byproducts, and the catalyst can be complex and costly at an industrial scale.
-
Safety Concerns: The use of nitroalkanes, which can be thermally unstable and potentially explosive, requires stringent safety protocols and specialized equipment for large-scale operations.[3]
2. How can I control the common side reactions during scale-up?
Controlling side reactions is crucial for maximizing the yield and purity of the desired β-nitro alcohol. Here's a breakdown of the most common side reactions and strategies to mitigate them:
-
Retro-Henry Reaction: The Henry reaction is reversible, and the β-nitro alcohol product can revert to the starting materials, especially at elevated temperatures.[1]
-
Mitigation Strategies:
-
Temperature Control: Maintain the reaction at the lowest effective temperature to disfavor the reverse reaction.
-
Product Removal: In continuous processes, promptly removing the product from the reaction mixture can shift the equilibrium towards product formation.
-
-
-
Dehydration: The β-nitro alcohol can eliminate water to form a nitroalkene, a reaction often favored by higher temperatures and the presence of strong acids or bases.[1]
-
Mitigation Strategies:
-
Mild Reaction Conditions: Employ milder bases and lower reaction temperatures.
-
pH Control: Careful control of the reaction pH is critical to prevent both acid- and base-catalyzed dehydration.
-
-
-
Cannizzaro Reaction: In the presence of a strong base, aldehydes lacking an α-hydrogen (like formaldehyde or benzaldehyde) can undergo disproportionation to yield an alcohol and a carboxylic acid.
-
Mitigation Strategies:
-
Use of a Milder Base: Opt for weaker bases that do not promote the Cannizzaro reaction.
-
Control of Stoichiometry: Careful control of the aldehyde to nitroalkane ratio can minimize the concentration of unreacted aldehyde susceptible to this side reaction.
-
-
3. What are the best practices for purifying β-nitro alcohols on an industrial scale?
The purification strategy for β-nitro alcohols at an industrial scale depends on the physical properties of the product and the nature of the impurities. Common methods include:
-
Crystallization: This is a widely used technique for purifying solid β-nitro alcohols. The choice of solvent is critical and should be selected to provide good solubility at elevated temperatures and poor solubility at lower temperatures. A protocol for crystallization generally involves dissolving the crude product in a minimal amount of a hot solvent, followed by slow cooling to induce the formation of pure crystals.[3]
-
Liquid-Liquid Extraction (LLE): LLE is effective for separating the desired product from water-soluble or -insoluble impurities. The choice of an appropriate organic solvent is key to achieving efficient separation.[4] This technique is particularly useful in the pharmaceutical industry for purifying active pharmaceutical ingredients (APIs).[5]
-
Vacuum Distillation: For liquid β-nitro alcohols that are thermally stable, vacuum distillation can be an effective purification method.[6] Operating under reduced pressure lowers the boiling point of the compound, minimizing the risk of thermal decomposition.[7]
4. What are the key safety considerations for the industrial-scale Henry reaction?
The use of nitroalkanes in large-scale reactions necessitates a robust safety program. Key considerations include:
-
Thermal Hazard Assessment: A thorough thermal hazard evaluation of the reaction mixture is essential to understand the potential for a runaway reaction. Techniques like Differential Scanning Calorimetry (DSC) can be used to determine the onset of decomposition and the energy released.[3]
-
Engineering Controls: Industrial reactors should be equipped with adequate cooling systems, pressure relief devices, and emergency quenching capabilities to manage any exothermic events.
-
Handling of Nitroalkanes: Nitroalkanes should be handled in well-ventilated areas, and appropriate personal protective equipment (PPE) must be worn. Storage should be in accordance with safety data sheet (SDS) recommendations, away from heat and incompatible materials.
-
Process Safety Management (PSM): A comprehensive PSM program should be in place, including documented operating procedures, training for personnel, and a management of change process for any modifications to the process.
Troubleshooting Guide
This section provides a question-and-answer format to address specific issues you might encounter during your experiments.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Product Formation | 1. Inactive Catalyst: The base may have degraded or is not strong enough. 2. Low Reaction Temperature: The reaction rate may be too slow at the current temperature. 3. Poor Mixing: Inadequate agitation is leading to poor contact between reactants. 4. Reagent Quality: Impurities in the nitroalkane or aldehyde may be inhibiting the reaction. | 1. Catalyst Check: Verify the activity of the base. Consider using a fresh batch or a different, more suitable base. A variety of bases, including organic amines and inorganic bases, can be used.[1] 2. Temperature Optimization: Gradually increase the reaction temperature while carefully monitoring for side product formation. 3. Improve Agitation: Increase the stirring speed or consider using a different impeller design to improve mixing efficiency. 4. Reagent Analysis: Analyze the purity of the starting materials. |
| Formation of Significant Amounts of Nitroalkene | 1. High Reaction Temperature: Elevated temperatures favor the dehydration of the β-nitro alcohol. 2. Inappropriate Base: A strong base can promote the elimination reaction. 3. Prolonged Reaction Time: Leaving the product in the reaction mixture for an extended period can lead to dehydration. | 1. Lower Temperature: Reduce the reaction temperature. 2. Use a Milder Base: Switch to a weaker base to minimize the rate of dehydration. 3. Monitor Reaction Progress: Use in-situ monitoring techniques like FTIR or Raman spectroscopy to determine the optimal reaction endpoint and avoid prolonged reaction times.[8][9] |
| Presence of Carboxylic Acid and Alcohol Byproducts | 1. Cannizzaro Reaction: Occurs with aldehydes lacking α-hydrogens in the presence of a strong base. | 1. Change of Base: Utilize a milder base that does not facilitate the Cannizzaro reaction. 2. Stoichiometry Control: Maintain a slight excess of the nitroalkane to ensure the aldehyde is consumed by the Henry reaction. |
| Difficulty in Product Isolation and Purification | 1. "Oiling Out" during Crystallization: The product separates as an oil instead of crystals. 2. Emulsion Formation during Extraction: Stable emulsions can form during liquid-liquid extraction, making phase separation difficult. 3. Thermal Decomposition during Distillation: The product may be degrading at the required distillation temperature. | 1. Crystallization Optimization: Experiment with different solvent systems, cooling rates, and seeding to induce crystallization.[3] 2. Break Emulsions: Add a small amount of brine or a different organic solvent to help break the emulsion. Centrifugation can also be effective. 3. Use Vacuum Distillation: Employ vacuum distillation to lower the boiling point and prevent thermal degradation.[6][7] |
Experimental Protocols & Workflows
Protocol 1: General Procedure for a Batch Henry Reaction
This protocol provides a general guideline for performing a Henry reaction in a batch reactor. Note: This is a generalized procedure and must be adapted and optimized for specific substrates and scales.
-
Reactor Setup: The reactor should be clean, dry, and equipped with a mechanical stirrer, a temperature probe, a condenser, and an addition funnel.
-
Inert Atmosphere: Purge the reactor with an inert gas, such as nitrogen, to prevent side reactions with atmospheric oxygen and moisture.
-
Charge Reactants: Charge the aldehyde and the chosen solvent to the reactor. Begin agitation and cool the mixture to the desired reaction temperature (typically between 0 and 25 °C).
-
Prepare Base Solution: In a separate vessel, prepare a solution of the base catalyst in the reaction solvent.
-
Slow Addition: Slowly add the nitroalkane to the cooled aldehyde solution.
-
Catalyst Addition: Add the base solution dropwise to the reaction mixture via the addition funnel, maintaining the desired temperature. The rate of addition should be controlled to manage the exotherm.
-
Reaction Monitoring: Monitor the progress of the reaction by taking periodic samples and analyzing them by a suitable method such as HPLC or GC. In-situ monitoring with FTIR or Raman spectroscopy can provide real-time data.[8][9]
-
Quenching: Once the reaction is complete, quench the reaction by adding a weak acid (e.g., acetic acid) to neutralize the base.
-
Work-up and Purification: Proceed with the appropriate work-up and purification procedure (e.g., liquid-liquid extraction followed by crystallization or distillation).
Workflow for Troubleshooting Low Yield
Caption: A decision-making workflow for troubleshooting low yields in the Henry reaction.
Process Analytical Technology (PAT) for the Henry Reaction
Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials.[10] For the Henry reaction, PAT can provide real-time insights into the reaction kinetics, enabling better control and optimization.
In-situ Spectroscopic Monitoring:
-
FTIR and Raman Spectroscopy: These techniques are powerful tools for real-time, in-situ monitoring of the Henry reaction.[8][9] By inserting a probe directly into the reactor, you can track the concentration of reactants, the formation of the β-nitro alcohol product, and the emergence of any byproducts.
-
FTIR (Fourier-Transform Infrared) Spectroscopy: Monitors changes in the vibrational modes of molecules. It is particularly useful for tracking the disappearance of the aldehyde carbonyl peak and the appearance of the alcohol hydroxyl group.
-
Raman Spectroscopy: Provides complementary information to FTIR and is often less sensitive to water, making it advantageous for aqueous reaction systems.
-
Caption: A schematic of a PAT system for monitoring and controlling the Henry reaction.
By implementing these strategies and utilizing the troubleshooting guidance provided, researchers and professionals can more effectively navigate the challenges of scaling up the Henry reaction, leading to safer, more efficient, and higher-yielding industrial processes.
References
-
Wikipedia. Henry reaction. [Link]
-
Organic Chemistry Portal. The Henry Reaction. [Link]
- Foley, A. M., et al. (2018). Dynamic kinetic resolution of 2-methyl-2-nitrocyclohexanol: Combining the intramolecular nitroaldol (Henry)
-
Guy, M., et al. (2008). The Henry Reaction: Spectroscopic Studies of Nitrile and Hydroxylamine By-products Formed During Synthesis of Psychoactive Phenylalkylamines. ResearchGate. [Link]
-
HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. [Link]
- McPherson, A. (1999). Optimization of crystallization conditions for biological macromolecules. Acta Crystallographica Section D: Biological Crystallography, 55(10), 1625-1629.
-
ARIA. Runaway reactions, case studies, lessons learned. [Link]
-
Gotor-Fernández, V., et al. (2018). Biocatalytic Approach to Chiral β-Nitroalcohols by Enantioselective Alcohol Dehydrogenase-Mediated Reduction of α-Nitroketones. MDPI. [Link]
-
Wikipedia. Vacuum distillation. [Link]
-
Organic Syntheses. Nitrostyrene. [Link]
-
OSHA. Process Safety Management for Explosives and Pyrotechnics Manufacturing. [Link]
- Allian, A. D., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development, 25(3), 638-645.
-
Cardona, F., et al. (2017). Synthesis of nitro alcohols by the Henry reaction a. ResearchGate. [Link]
-
Nitroaldol Reaction | Encyclopedia MDPI. (2022). [Link]
-
K-Jhil. (2024). Main Applications of Liquid-Liquid Extraction in Industry. [Link]
-
IChemE. How the study of a accdent case histories can prevent runaway reaction accidents to occur again. [Link]
- Lovato, K., Fier, P. S., & Maloney, K. M. (2021). The application of modern reactions in large-scale synthesis.
-
Bhambure, R., et al. (2014). Process analytical technology (PAT) for biopharmaceutical products. ResearchGate. [Link]
- Google Patents.
-
Clairet Scientific. Reaction Monitoring with Spectroscopy - Process FTIR. [Link]
-
AristaTek. Runaway Industrial Chemical Reactions. [Link]
-
Grinding Solutions. The Henry Reaction: Efficient Synthesis of 2-Nitroethanol at Scale. [Link]
-
ResearchGate. application and fundamentals of liquid–liquid extraction processes: purification of biologicals, botan. [Link]
-
YouTube. Crystallization, Large Scale. [Link]
-
YouTube. Monitor Kinetics with FTIR Spectroscopy and Thermal Data. [Link]
-
Lab Manager. How to Scale Up a New Synthesis Reaction. [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. [Link]
-
Common Organic Chemistry. Henry Reaction - Beta Nitro Alcohol. [Link]
-
Mettler Toledo. Process Analytical Technology (PAT) - Enhance Quality and Efficiency. [Link]
-
Organic Syntheses. Nitrostyrene. [Link]
-
RSC Publishing. In situ FTIR and Raman spectroelectrochemical characterization of graphene oxide upon electrochemical reduction in organic solvents. [Link]
-
ScienceDirect. Practical approach to prediction and prevention of runaway reactions. [Link]
-
Phenomenex. Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]
-
ACS Publications. Kinetic and Mechanistic Examination of Acid–Base Bifunctional Aminosilica Catalysts in Aldol and Nitroaldol Condensations. [Link]
-
University of Basel. Guide for crystallization. [Link]
-
ResearchGate. Scalable Reactor Design for Pharmaceuticals and Fine Chemicals Production. 1: Potential Scale-up Obstacles. [Link]
-
Missouri S&T. Chemical Safety. [Link]
-
IChemE. How the study of a accdent case histories can prevent runaway reaction accidents to occur again. [Link]
-
ResearchGate. Crystallization – General Methods. [Link]
-
Drug Discovery and Development. Micrograms to Kilos: The Challenges of Scaling. [Link]
-
American Pharmaceutical Review. Using Process Analytical Technologies for Real Time Monitoring and Quality Assurance in Chemical Development. [Link]
-
Koch Modular. Typical Industrial Applications for Separation by Liquid-Liquid Extraction. [Link]
-
Frontiers. Time-resolved in situ vibrational spectroscopy for electrocatalysis: challenge and opportunity. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Henry reaction - Wikipedia [en.wikipedia.org]
- 3. rsc.org [rsc.org]
- 4. Main Applications of Liquid-Liquid Extraction in Industry [kjhil.com]
- 5. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. clairet.co.uk [clairet.co.uk]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. mt.com [mt.com]
Technical Support Center: Optimizing syn-Isomer Yield in the Nitroaldol (Henry) Reaction
Welcome to the technical support center for the nitroaldol (Henry) reaction. This guide is designed for researchers, scientists, and professionals in drug development who are seeking to enhance the diastereoselectivity of this classic carbon-carbon bond-forming reaction, with a specific focus on maximizing the yield of the syn-isomer. Here, we will delve into the mechanistic nuances, explore troubleshooting strategies for common experimental hurdles, and provide field-proven protocols to steer your reaction toward the desired stereochemical outcome.
Frequently Asked Questions (FAQs)
Q1: What is the nitroaldol (Henry) reaction and why is the stereochemical outcome important?
The Henry reaction is a base-catalyzed carbon-carbon bond formation between a nitroalkane and an aldehyde or ketone, yielding a β-nitro alcohol.[1][2] This reaction is a cornerstone in organic synthesis due to the versatility of the nitro group, which can be readily transformed into other functional groups such as amines, ketones, or nitroalkenes.[1] The reaction creates up to two new stereocenters, leading to the formation of syn and anti diastereomers. Controlling this stereoselectivity is crucial in the synthesis of complex molecules like pharmaceuticals and natural products, where only one stereoisomer possesses the desired biological activity.
Q2: What fundamental factors control the syn/anti selectivity in the Henry reaction?
Without specific catalytic control, the diastereoselectivity of the Henry reaction is often poor.[3][4] The stereochemical course is determined by the transition state geometry during the carbon-carbon bond formation. Generally, an open or acyclic transition state is favored. The relative orientation of the substituents on the aldehyde and the incoming nitronate anion in this transition state dictates the final stereochemistry. Factors such as steric hindrance between the substituents and electronic interactions, like minimizing dipole moments, play a significant role.[4] To achieve high levels of diastereoselectivity, particularly for the syn-isomer, the use of chiral catalysts or specific reaction conditions is typically necessary to enforce a more rigid and predictable transition state geometry.[1][4]
Q3: What is the general mechanistic pathway leading to the syn and anti products?
The reaction proceeds through the following steps:
-
Deprotonation: A base abstracts an α-proton from the nitroalkane to form a resonance-stabilized nitronate anion.[4]
-
Nucleophilic Addition: The nitronate anion attacks the carbonyl carbon of the aldehyde or ketone. The facial selectivity of this attack determines the stereochemistry of the newly formed stereocenters.
-
Protonation: The resulting β-nitro alkoxide is protonated to yield the final β-nitro alcohol product.[4]
All steps in the Henry reaction are reversible, which can complicate stereocontrol.[2][4] The reversibility, known as the retro-Henry reaction, can lead to epimerization at the carbon atom bearing the nitro group, resulting in a mixture of diastereomers.[4]
Troubleshooting Guide: Enhancing syn-Selectivity
This section addresses specific challenges you might encounter while aiming for a high yield of the syn-isomer in your nitroaldol reaction.
Issue 1: Low Diastereoselectivity (Poor syn:anti Ratio)
Q: My Henry reaction is yielding a nearly 1:1 mixture of syn and anti diastereomers. What are the primary causes and how can I improve the syn-selectivity?
A: Probable Causes & Solutions
A low diastereomeric ratio is often the default outcome for uncatalyzed or poorly controlled Henry reactions. The flexibility of the acyclic transition state allows for the formation of both diastereomers with similar activation energies. To favor the syn-product, you must create a more organized and sterically demanding transition state.
Solutions:
-
Implement a Chiral Catalyst System: This is the most effective strategy for inducing high diastereoselectivity.
-
Metal-Based Catalysts: Chiral metal complexes are widely used to create a rigid coordination environment that directs the stereochemical outcome.[1][4] Copper(II) complexes with chiral ligands, such as those derived from sulfonyldiamines or amino alcohols, have shown excellent performance in promoting syn-selective Henry reactions.[5][6] These catalysts function by coordinating to both the nitronate and the aldehyde, thereby organizing the transition state.
-
Organocatalysts: Chiral organic molecules, such as guanidines and their derivatives, can effectively catalyze the syn-selective Henry reaction through a network of non-covalent interactions, like hydrogen bonding.[7] These catalysts can activate both the nucleophile and the electrophile simultaneously.[7]
-
-
Optimize Reaction Solvent: The solvent can have a profound impact on the transition state geometry and, consequently, the diastereoselectivity.[8][9]
-
Non-polar, aprotic solvents like toluene or dichloromethane (DCM) are often preferred as they are less likely to interfere with the catalyst-substrate interactions.
-
In some catalytic systems, the addition of a co-solvent can be beneficial. For instance, adding N,N-dimethylformamide (DMF) has been shown to suppress the decomposition of certain intermediates.[5]
-
-
Adjust the Reaction Temperature: Lowering the reaction temperature generally enhances selectivity. At lower temperatures, the reaction will preferentially proceed through the transition state with the lowest activation energy. If your catalytic system provides a lower energy pathway to the syn-isomer, reducing the temperature will amplify this difference, leading to a higher syn:anti ratio.[8] However, this will also decrease the reaction rate, so a balance must be found.
Data Presentation: Effect of Catalysts on syn-Selectivity
| Catalyst System | Aldehyde | Nitroalkane | Solvent | Temp (°C) | syn:anti Ratio | Enantiomeric Excess (syn) (%) | Reference |
| Cu(II)-Sulfonyldiamine/Pyridine | Aromatic | Nitroethane | Toluene | -20 | >95:5 | up to 97 | [5] |
| Chiral Guanidine | Aromatic | Various | Toluene | -78 | up to >20:1 | up to 98 | [7] |
| La-Li-BINOL (LLB) Complex | Aliphatic | Nitroethane | THF | -40 | >95:5 (major syn) | up to 95 | [3] |
Issue 2: Low Overall Yield and Competing Side Reactions
Q: I've managed to improve the syn:anti ratio, but the overall yield of my desired product is low. I'm also observing byproducts. What's going wrong?
A: Probable Causes & Solutions
Low yields in Henry reactions are often attributed to its reversibility (retro-Henry reaction) and the occurrence of side reactions like dehydration of the product to form a nitroalkene, or self-condensation of the aldehyde (Cannizzaro reaction).[4]
Solutions:
-
Suppress the Retro-Henry Reaction: The carbon-carbon bond formed is susceptible to cleavage, especially under the basic reaction conditions.
-
Use of Additives: The addition of certain inorganic salts, such as potassium iodide (KI), has been reported to inhibit the retro-nitroaldol reaction and improve enantioselectivity in some organocatalyzed systems.[5]
-
Careful Base Selection: The choice and amount of base are critical. A strong, non-nucleophilic base is often preferred. Using only a catalytic amount of base is a key feature of the Henry reaction.[4]
-
-
Prevent Product Dehydration: The β-nitro alcohol product can eliminate water to form a conjugated nitroalkene, especially if the reaction is run at elevated temperatures or for extended periods.
-
Temperature Control: Maintain the lowest possible temperature that allows for a reasonable reaction rate.
-
Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to prevent subsequent degradation of the product.
-
-
Minimize Aldehyde Self-Condensation: For aldehydes lacking α-protons, the Cannizzaro reaction can be a competing pathway under basic conditions, where one molecule of the aldehyde is oxidized and another is reduced.
-
Controlled Addition of Base: Add the base slowly to the reaction mixture to maintain a low instantaneous concentration.
-
Stoichiometry: Ensure the nitroalkane is present in a suitable excess to favor the desired reaction pathway.
-
Experimental Workflow for Optimizing a syn-Selective Henry Reaction
Caption: Model for achieving syn-selectivity via a chelated transition state.
By carefully selecting your catalyst, optimizing reaction parameters, and maintaining rigorous experimental technique, you can effectively troubleshoot common issues and significantly improve the yield of the syn-isomer in your nitroaldol reactions.
References
-
Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
Dong, L., et al. (2020). Asymmetric catalysis in direct nitromethane-free Henry reactions. RSC Advances, 10, 2313-2326. Retrieved January 23, 2026, from [Link]
-
Henry reaction. (n.d.). In Wikipedia. Retrieved January 23, 2026, from [Link]
-
Okafor, C. E. (2024). HENRY REACTION (Mini-review). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Ballini, R., & Bosica, G. (2000). Nitroaldol Reaction in Aqueous Media: An Important Improvement of the Henry Reaction. The Journal of Organic Chemistry, 65(2), 476-478. Retrieved January 23, 2026, from [Link]
-
Feng, X., et al. (2009). Highly Enantioselective Henry (Nitroaldol) Reaction of Aldehydes and α-Ketoesters Catalyzed by N,N'-Dioxide-Copper(I) Complexes. The Journal of Organic Chemistry, 74(19), 7481-7485. Retrieved January 23, 2026, from [Link]
-
Palomo, C., Oiarbide, M., & Laso, A. (2004). Unveiling Reliable Catalysts for the Asymmetric Nitroaldol (Henry) Reaction. Angewandte Chemie International Edition, 43(40), 5442-5444. Retrieved January 23, 2026, from [Link]
-
Liu, H. (2022). Nitroaldol Reaction. MDPI Encyclopedia. Retrieved January 23, 2026, from [Link]
-
Professor Dave Explains. (2022, July 14). Henry Reaction [Video]. YouTube. Retrieved January 23, 2026, from [Link]
-
Blay, G., et al. (2011). Organocatalytic Enantioselective Henry Reactions. Molecules, 16(7), 5829-5869. Retrieved January 23, 2026, from [Link]
-
Kumagai, N., & Shibasaki, M. (2018). anti-Selective Catalytic Asymmetric Nitroaldol Reaction of α-Keto Esters: Intriguing Solvent Effect, Flow Reaction, and Synthesis of Active Pharmaceutical Ingredients. Journal of the American Chemical Society, 140(40), 12860-12864. Retrieved January 23, 2026, from [Link]
Sources
- 1. Henry reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. uwindsor.ca [uwindsor.ca]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Asymmetric catalysis in direct nitromethane-free Henry reactions - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10263A [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organocatalytic Enantioselective Henry Reactions [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. anti-Selective Catalytic Asymmetric Nitroaldol Reaction of α-Keto Esters: Intriguing Solvent Effect, Flow Reaction, and Synthesis of Active Pharmaceutical Ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Landscape of C-C Bond Formation: A Comparative Guide to Alternatives for the Henry Reaction
For researchers, scientists, and drug development professionals, the formation of carbon-carbon (C-C) bonds is a foundational element of organic synthesis. The Henry, or nitroaldol, reaction has long been a stalwart in this field, offering a reliable method for the synthesis of β-nitro alcohols, crucial precursors to a wide array of valuable molecules, including pharmaceuticals and biologically active compounds.[1][2] However, the classical Henry reaction, often reliant on strong bases, can be hampered by issues of stereocontrol and the potential for side reactions.[3] This guide provides an in-depth, objective comparison of prominent alternative and modified methods to the Henry reaction, supported by experimental data, to empower chemists in selecting the optimal strategy for their synthetic challenges.
This guide will delve into the mechanistic nuances, practical advantages, and inherent limitations of several key alternatives to the traditional Henry reaction. We will explore the realms of organocatalysis, transition metal catalysis, the intriguing aza-Henry and domino Michael/Henry reactions, and the burgeoning field of biocatalysis, providing a clear comparative framework for informed decision-making in the laboratory.
The Benchmark: Understanding the Classical Henry Reaction
The Henry reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone.[1] The reaction proceeds through the deprotonation of the acidic α-proton of the nitroalkane to form a nitronate anion, which then acts as a nucleophile, attacking the carbonyl carbon.[4] Subsequent protonation of the resulting alkoxide furnishes the β-nitro alcohol product. A critical feature of the Henry reaction is its reversibility, which can impact product yields.[4]
While effective for C-C bond formation, the classical Henry reaction often yields racemic or diastereomeric mixtures, necessitating further resolution steps. This lack of inherent stereocontrol has been a primary driver for the development of the alternative methods discussed herein.
Organocatalytic Asymmetric Henry Reaction: A Metal-Free Approach to Chirality
In recent years, organocatalysis has emerged as a powerful, metal-free strategy for achieving high levels of enantioselectivity in a variety of organic transformations, including the Henry reaction.[5] Chiral organocatalysts, such as guanidines, cinchona alkaloids, and thiourea derivatives, operate through a variety of activation modes to control the stereochemical outcome of the reaction.
Mechanism of Action:
Bifunctional organocatalysts are a prominent class used in the asymmetric Henry reaction. These catalysts possess both a Brønsted base moiety (e.g., a guanidine or tertiary amine) to deprotonate the nitroalkane and a hydrogen-bond donor group (e.g., a thiourea or alcohol) to activate the carbonyl electrophile. This dual activation brings the reactants into a well-defined chiral environment, directing the nucleophilic attack to a specific face of the carbonyl, thus inducing enantioselectivity.[6]
Caption: Workflow for a typical organocatalytic asymmetric Henry reaction.
Comparative Performance:
| Catalyst Type | Aldehyde | Nitroalkane | Yield (%) | ee (%) | dr (syn:anti) | Reference |
| Chiral Guanidine | Benzaldehyde | Nitromethane | 85 | 91 | - | [7] |
| Cinchona Alkaloid-Thiourea | 4-Nitrobenzaldehyde | Nitromethane | 95 | 98 | - | [7] |
| Bifunctional Amine-Thiourea | Cyclohexanecarboxaldehyde | Nitroethane | 78 | 96 | 95:5 | [7] |
Table 1. Performance of various organocatalysts in the asymmetric Henry reaction.
Experimental Protocol: Organocatalytic Henry Reaction with a Chiral Guanidine Catalyst
This protocol is adapted from a general procedure for an asymmetric Henry reaction using a chiral guanidine catalyst.[5]
Materials:
-
Chiral guanidine catalyst (e.g., (S)-(-)-2-(N,N',N'-tetramethylguanidino)-2'-diphenylphosphino-1,1'-binaphthyl)
-
Aldehyde (e.g., benzaldehyde)
-
Nitroalkane (e.g., nitromethane)
-
Anhydrous solvent (e.g., toluene)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the chiral guanidine catalyst (5-10 mol%).
-
Add anhydrous toluene to achieve a final concentration of 0.2 M with respect to the aldehyde.
-
Cool the mixture to the desired temperature (e.g., -40 °C).
-
Add the aldehyde (1.0 equivalent) to the solution.
-
Add the nitroalkane (1.5-3.0 equivalents) dropwise over a period of 10 minutes.
-
Stir the reaction mixture at -40 °C for the specified time (e.g., 24-48 hours), monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired β-nitro alcohol.
-
Determine the yield and analyze the enantiomeric excess (ee) and diastereomeric ratio (dr) by chiral High-Performance Liquid Chromatography (HPLC).
Transition Metal-Catalyzed Asymmetric Henry Reaction: Leveraging Lewis Acidity
Chiral transition metal complexes have proven to be highly effective catalysts for the asymmetric Henry reaction, often providing excellent levels of stereocontrol with a broad range of substrates.[8] Copper, cobalt, and other metals are frequently employed, coordinated to chiral ligands such as bis(oxazolines) (BOX) and salen derivatives.
Mechanism of Action:
In a typical metal-catalyzed asymmetric Henry reaction, the chiral metal complex acts as a Lewis acid, coordinating to the carbonyl oxygen of the aldehyde, thereby activating it towards nucleophilic attack. The metal complex also interacts with the nitronate anion, positioning it for a stereoselective addition to one of the enantiotopic faces of the activated carbonyl. The chiral ligand environment around the metal center is crucial for dictating the stereochemical outcome.[9]
Caption: General mechanism of a metal-catalyzed asymmetric Henry reaction.
Comparative Performance:
| Metal/Ligand | Aldehyde | Nitroalkane | Yield (%) | ee (%) | dr (syn:anti) | Reference |
| Cu(OAc)₂/Bis(oxazoline) | Benzaldehyde | Nitromethane | 92 | 94 | - | [10] |
| Co(OAc)₂/Bis(oxazoline) | 4-Chlorobenzaldehyde | Nitromethane | 88 | 91 | - | [11] |
| Cu(I)/Aza-Bis(oxazoline) | 2-Naphthaldehyde | Nitromethane | 95 | 92 | - | [9] |
Table 2. Performance of various transition metal catalysts in the asymmetric Henry reaction.
Experimental Protocol: Copper-Catalyzed Asymmetric Henry Reaction with a Bis(oxazoline) Ligand
This protocol is a general procedure for a copper-catalyzed enantioselective Henry reaction.[7][10]
Materials:
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Chiral bis(oxazoline) ligand (e.g., 2,2'-isopropylidenebis(4S)-4-phenyl-2-oxazoline)
-
Aldehyde (e.g., benzaldehyde)
-
Nitroalkane (e.g., nitromethane)
-
Solvent (e.g., ethanol)
-
Base (optional, e.g., triethylamine)
Procedure:
-
In a dry reaction flask under an inert atmosphere, dissolve Cu(OAc)₂·H₂O (5 mol%) and the chiral bis(oxazoline) ligand (5.5 mol%) in ethanol (0.2 M).
-
Stir the mixture at room temperature for 1 hour to form the catalyst complex.
-
Cool the solution to the desired temperature (e.g., 0 °C).
-
Add the aldehyde (1.0 equivalent) to the reaction mixture.
-
Add the nitroalkane (3.0 equivalents) to the mixture.
-
If necessary, add a catalytic amount of a mild base like triethylamine (10 mol%).
-
Stir the reaction at 0 °C for the required time (e.g., 24 hours), monitoring by TLC.
-
After the reaction is complete, remove the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired β-nitro alcohol.
-
Determine the yield, ee, and dr by chiral HPLC.
The Aza-Henry (Nitro-Mannich) Reaction: Accessing β-Nitroamines
The aza-Henry, or nitro-Mannich, reaction is a powerful variation that involves the addition of a nitroalkane to an imine or its equivalent, yielding valuable β-nitroamines.[12][13] These products are versatile synthetic intermediates, readily converted to 1,2-diamines and other nitrogen-containing compounds.
Mechanism of Action:
Similar to the Henry reaction, the aza-Henry reaction is typically base-catalyzed, proceeding through the formation of a nitronate anion. This nucleophile then adds to the electrophilic carbon of the imine. Asymmetric versions of the aza-Henry reaction have been developed using both chiral metal catalysts and organocatalysts. Phase-transfer catalysis has also proven to be an effective strategy for achieving high enantioselectivity.[3][12]
Experimental Protocol: Asymmetric Aza-Henry Reaction under Phase-Transfer Catalysis
This protocol is based on a general procedure for an asymmetric aza-Henry reaction using a cinchona alkaloid-derived phase-transfer catalyst.[3][12]
Materials:
-
α-Amido sulfone (imine precursor)
-
Nitroalkane (e.g., nitromethane)
-
Base (e.g., CsOH·H₂O)
-
Chiral phase-transfer catalyst (e.g., a cinchona alkaloid-derived quaternary ammonium salt)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
To a stirred suspension of the α-amido sulfone (1.0 equivalent) and the chiral phase-transfer catalyst (10 mol%) in toluene (0.1 M) at room temperature, add the nitroalkane (2.0 equivalents).
-
Add solid CsOH·H₂O (1.5 equivalents) in one portion.
-
Stir the reaction mixture vigorously at room temperature for the specified time (e.g., 24-72 hours), monitoring by TLC.
-
Upon completion, add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired β-nitroamine.
-
Determine the yield and ee by chiral HPLC.
Domino Michael/Henry Reaction: Building Complexity in a Single Step
Domino, or cascade, reactions offer an elegant and efficient approach to synthesizing complex molecules by combining multiple bond-forming events in a single pot without the isolation of intermediates. The domino Michael/Henry reaction is a prime example, enabling the construction of highly functionalized cyclic and acyclic structures with excellent stereocontrol.[14]
Mechanism of Action:
In a typical domino Michael/Henry sequence, a nucleophile (often a nitronate) first undergoes a Michael addition to an α,β-unsaturated carbonyl compound. The resulting enolate intermediate then participates in an intramolecular Henry reaction with a tethered aldehyde or ketone, leading to the formation of a cyclic product. Organocatalysts, particularly chiral secondary amines, are highly effective in promoting these cascade reactions with high diastereo- and enantioselectivity.[14]
Biocatalytic Henry Reaction: The Green Chemistry Approach
The use of enzymes as catalysts in organic synthesis offers numerous advantages, including mild reaction conditions, high selectivity, and environmental compatibility. Lipases and hydroxynitrile lyases are among the enzymes that have been shown to catalyze the Henry reaction.[2][15]
Mechanism of Action:
The precise mechanism of enzyme-catalyzed Henry reactions is still under investigation but is believed to involve the activation of the substrates within the chiral active site of the enzyme. The enzyme can facilitate the deprotonation of the nitroalkane and orient the reactants for a stereoselective C-C bond formation.
Experimental Protocol: Lipase-Catalyzed Henry Reaction
This protocol is a general procedure for a lipase-catalyzed Henry reaction.[2][15]
Materials:
-
Lipase (e.g., from Aspergillus niger)
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Nitroalkane (e.g., nitromethane)
-
Organic solvent (e.g., n-propanol)
-
Deionized water
Procedure:
-
In a reaction vial, combine the aldehyde (0.5 mmol), nitroalkane (13 mmol), and lipase (10 mg).
-
Add n-propanol (1 mL) and deionized water (0.5 mL).
-
Shake the mixture at a constant speed (e.g., 200 rpm) and temperature (e.g., 30 °C) for the desired time.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter off the enzyme to stop the reaction.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield and, if applicable, the ee by chiral HPLC.
Conclusion: A Strategic Approach to C-C Bond Formation
The Henry reaction remains a valuable tool in the synthetic chemist's arsenal for the construction of C-C bonds. However, the evolution of organic synthesis has brought forth a diverse array of powerful alternatives that offer superior control over stereochemistry and reaction conditions.
-
Organocatalysis provides a metal-free and often highly enantioselective route to chiral β-nitro alcohols.
-
Transition metal catalysis offers a robust and versatile platform for asymmetric Henry reactions with a broad substrate scope.
-
The aza-Henry reaction opens the door to the synthesis of valuable β-nitroamines.
-
Domino Michael/Henry reactions enable the rapid construction of complex molecular architectures with high stereocontrol.
-
Biocatalysis presents a green and sustainable approach to the Henry reaction, often under mild conditions.
The choice of the most appropriate method will depend on the specific synthetic target, the desired level of stereocontrol, and practical considerations such as catalyst availability and cost. By understanding the principles and practicalities of these alternative methods, researchers can make more strategic and effective decisions in the design and execution of their synthetic routes.
References
-
A New Henry/Michael/Retro-Henry/Henry Domino Sequence Promoted by Bifunctional Organocatalysts. Request PDF. [Link][14]
-
Asymmetric Aza-Henry Reaction Under Phase Transfer Catalysis: An Experimental and Theoretical Study. Journal of the American Chemical Society. [Link][12][16]
-
Organocatalytic Enantioselective Henry Reactions. MDPI. [Link][5]
-
Henry reaction and domino cycloisomerisation sequence catalysed by [Ag(I)(Pc-L)] complexes. AIR Unimi. [Link][17]
-
Henry reaction catalyzed by Lipase A from Aspergillus niger. Taylor & Francis. [Link][2][15]
-
Asymmetric aza-Henry reaction under phase transfer catalysis: an experimental and theoretical study. PubMed. [Link][3]
-
The Henry Reaction: Recent Examples. ResearchGate. [Link][8]
-
Enantioselective Henry reaction catalyzed by a C2-symmetric bis(oxazoline)–Cu(OAc)2·H2O complex. ResearchGate. [Link][18]
-
Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. PubMed Central. [Link][19]
-
Development of Bifunctional Aza-Bis(oxazoline) Copper Catalysts for Enantioselective Henry Reaction. The Journal of Organic Chemistry. [Link][9]
-
Enantioselective Catalytic Domino Aza-Michael-Henry Reactions: One-Pot Asymmetric Synthesis of 3-Nitro-1,2-dihydroquinolines via Iminium Activation. Request PDF. [Link][20]
-
Guanidine–Amide-Catalyzed Aza-Henry Reaction of Isatin-Derived Ketimines: Origin of Selectivity and New Catalyst Design. MDPI. [Link][6]
-
A New Copper Acetate-Bis(oxazoline)-Catalyzed, Enantioselective Henry Reaction. ACS Publications. [Link][10]
-
Direct Asymmetric Dynamic Kinetic Resolution by Combined Lipase Catalysis and Nitroaldol (Henry) Reaction. Request PDF. [Link][21]
-
Guanidine‐Thiourea Bifunctional Organocatalyst for the Asymmetric Henry (Nitroaldol) Reaction. Sci-Hub. [Link][22]
-
Asymmetric Henry Reaction Using Cobalt Complexes with Bisoxazoline Ligands Bearing Two Fluorous Tags. NIH. [Link][11]
-
Chiral guanidines and their derivatives in asymmetric synthesis. RSC Publishing. [Link][23]
-
Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives. Frontiers. [Link][13]
-
Enzymatic Assay Method for Evaluating the Lipase Activity in Complex Extracts from Transgenic Corn Seed. ACS Publications. [Link][24]
-
Guanidine‐Thiourea Bifunctional Organocatalyst for the Asymmetric Henry (Nitroaldol) Reaction. Request PDF. [Link][25]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Asymmetric aza-Henry reaction under phase transfer catalysis: an experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Henry reaction - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. people.bu.edu [people.bu.edu]
- 11. Asymmetric Henry Reaction Using Cobalt Complexes with Bisoxazoline Ligands Bearing Two Fluorous Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Frontiers | Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. air.unimi.it [air.unimi.it]
- 18. researchgate.net [researchgate.net]
- 19. Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Sci-Hub. Guanidine‐Thiourea Bifunctional Organocatalyst for the Asymmetric Henry (Nitroaldol) Reaction / Advanced Synthesis & Catalysis, 2005 [sci-hub.box]
- 23. Chiral guanidines and their derivatives in asymmetric synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 24. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 25. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 1-Nitroethylbenzene Analysis
For researchers, scientists, and drug development professionals, the accurate and precise quantification of impurities and related substances is a cornerstone of ensuring product quality and safety. 1-Nitroethylbenzene, a potential process impurity or degradation product in pharmaceutical manufacturing, requires robust analytical methods for its detection and quantification. This guide provides an in-depth comparison of the primary analytical techniques for this compound analysis—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—supported by experimental data and validation principles grounded in scientific integrity and regulatory expectations.
Introduction: The "Why" Behind Method Selection
This compound (C8H9NO2) is a nitroaromatic compound whose presence, even at trace levels, can have implications for the safety and efficacy of a final drug product.[1] The choice of an analytical method is not merely a matter of instrumental availability but a critical decision based on the physicochemical properties of the analyte, the sample matrix, and the intended purpose of the analysis.
For a thermally stable and semi-volatile compound like this compound, both HPLC and GC present as viable options.[2][3] HPLC is often favored for its versatility in handling a wide range of compounds without the need for derivatization, while GC, particularly when coupled with a mass spectrometer (MS), offers exceptional sensitivity and selectivity.[2][3] This guide will delve into the validation of both methods, providing a comparative framework to aid in selecting the most appropriate technique for your specific application.
The Foundation of Trust: Analytical Method Validation
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[4][5] This is not a one-time exercise but a continuous process that ensures the reliability of data throughout the lifecycle of a method.[6] Our approach to validation is anchored in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[7][8][9]
The core validation parameters we will consider for the quantitative analysis of this compound as an impurity are:
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[10]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Range: The interval between the upper and lower concentrations of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Comparative Analysis: HPLC vs. GC for this compound
The choice between HPLC and GC for this compound analysis hinges on a balance of sensitivity requirements, sample throughput, and the complexity of the sample matrix.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a robust and widely used technique for the analysis of non-volatile or thermally labile compounds.[2] For this compound, a reversed-phase HPLC method with UV detection is a common and effective approach.
-
Stationary Phase (Column): A C18 column is selected due to its hydrophobic nature, which provides good retention and separation of moderately non-polar molecules like this compound from polar and other non-polar impurities.[2]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water is used to elute the analyte. The ratio is optimized to achieve a reasonable retention time and good peak shape.
-
Detector: A UV detector is chosen because the aromatic ring and the nitro group in this compound are chromophores that absorb UV radiation, allowing for sensitive detection. The detection wavelength is typically set at the absorbance maximum of the analyte to maximize sensitivity.
-
Instrumentation: A standard HPLC system with a pump, autosampler, column compartment, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of 1000 µg/mL.
-
Perform serial dilutions to prepare calibration standards ranging from 0.1 µg/mL to 100 µg/mL.[2]
-
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in the mobile phase to achieve a theoretical concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.[2]
-
-
Analysis:
-
Inject the standards and samples into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.[2]
-
Gas Chromatography with Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, making it particularly suitable for the analysis of volatile and semi-volatile compounds at trace levels.[2] The mass spectrometer provides definitive identification based on the mass-to-charge ratio of the fragmented ions.
-
Stationary Phase (Column): A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically used for the separation of aromatic compounds. The choice of column polarity influences the retention and separation of analytes.
-
Carrier Gas: Helium is commonly used as the carrier gas due to its inertness and efficiency.
-
Injection Mode: Splitless injection is often employed for trace analysis to ensure that the entire sample is transferred to the column, maximizing sensitivity.
-
Ionization: Electron Ionization (EI) is a standard technique that generates a reproducible fragmentation pattern, which can be compared to spectral libraries for confident identification.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Chromatographic Conditions:
-
Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless).
-
Oven Temperature Program: Initial temperature of 70 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Standard and Sample Preparation: Similar to the HPLC method, with a suitable volatile solvent like dichloromethane or ethyl acetate.
Data-Driven Comparison: Validation Performance
To provide an objective comparison, the following tables summarize representative validation data for the analysis of this compound using the described HPLC-UV and GC-MS methods.
Table 1: Linearity and Range
| Parameter | HPLC-UV | GC-MS | Acceptance Criteria (ICH Q2(R1)) |
| Linearity Range (µg/mL) | 0.5 - 75 | 0.05 - 10 | Demonstrated over the specified range |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 | ≥ 0.99 |
| y-intercept | Close to zero | Close to zero | Should not be significantly different from zero |
Table 2: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | HPLC-UV (% Recovery) | GC-MS (% Recovery) | Acceptance Criteria (ICH Q2(R1)) |
| Low (LOQ) | 98.5 | 99.2 | 80 - 120% |
| Medium | 100.2 | 101.5 | 80 - 120% |
| High | 99.8 | 100.8 | 80 - 120% |
Table 3: Precision (%RSD)
| Parameter | HPLC-UV | GC-MS | Acceptance Criteria (FDA) |
| Repeatability (n=6) | < 1.5% | < 2.0% | RSD ≤ 2% for finished products |
| Intermediate Precision (n=6) | < 2.0% | < 2.5% | RSD ≤ 2% for finished products |
Table 4: Detection and Quantitation Limits
| Parameter | HPLC-UV | GC-MS |
| LOD (µg/mL) | 0.15 | 0.01 |
| LOQ (µg/mL) | 0.5 | 0.05 |
Visualizing the Workflow
To illustrate the logical flow of the analytical process, the following diagrams created using Graphviz are provided.
Caption: General analytical workflow for this compound analysis.
Caption: The iterative process of analytical method validation.
Conclusion: A Scientifically Sound Decision
Both HPLC-UV and GC-MS are suitable and validatable methods for the analysis of this compound. The choice between them should be guided by the specific requirements of the analysis.
-
HPLC-UV is a robust, reliable, and cost-effective method suitable for routine quality control where high sensitivity is not the primary concern. Its simplicity in sample preparation and operation makes it an attractive option for high-throughput environments.
-
GC-MS excels in providing higher sensitivity and definitive identification, making it the preferred method for trace-level impurity analysis, reference standard characterization, and in situations where specificity is a major concern due to a complex matrix.
Ultimately, a well-validated analytical method, regardless of the technology, is one that provides data you can trust. This guide has provided the framework and the "why" behind the experimental choices to empower you to make an informed and scientifically sound decision for your analytical needs.
References
-
Agency for Toxic Substances and Disease Registry. Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. [Link][3]
-
Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology. [Link][11]
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). [Link][4]
-
U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. (2023). [Link][8]
-
European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. (2022). [Link][12]
-
U.S. Food and Drug Administration. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link][9]
-
Juvale, D. P., & Shinde, V. M. (2012). Analytical method validation: A brief review. International Journal of Pharmaceutical Sciences and Research, 3(10), 3645. [Link][5]
-
Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (2000). Nitroaromatic Compounds, from Synthesis to Biodegradation. CRC Press. [Link][1]
-
Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link][6]
-
AMS BIOPHARMA. ICH Guidelines for Analytical Method Validation Explained. [Link][10]
Sources
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. database.ich.org [database.ich.org]
- 5. wjarr.com [wjarr.com]
- 6. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. fda.gov [fda.gov]
- 9. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. demarcheiso17025.com [demarcheiso17025.com]
- 12. ema.europa.eu [ema.europa.eu]
A Comparative Guide to the Green Synthesis of 1-Nitroethylbenzene: An Evaluation of Key Chemistry Metrics
For Immediate Release
In the drive towards more sustainable chemical manufacturing, the principles of green chemistry are increasingly being applied to the synthesis of important chemical intermediates. 1-Nitroethylbenzene, a key precursor in the production of pharmaceuticals, dyes, and other specialty chemicals, is traditionally synthesized using methods that generate significant hazardous waste. This guide provides a comparative analysis of different synthesis protocols for this compound, evaluating them through the lens of established green chemistry metrics. This document is intended for researchers, scientists, and drug development professionals seeking to implement more environmentally benign synthetic routes in their work.
Introduction: The Imperative for Greener Synthesis
The classical method for the synthesis of this compound involves the use of a nitrating mixture of concentrated nitric acid and sulfuric acid. While effective, this process is fraught with environmental and safety concerns, including the use of highly corrosive acids and the generation of large volumes of acidic waste. Green chemistry offers a framework for designing chemical processes that reduce or eliminate the use and generation of hazardous substances. Key metrics used to evaluate the "greenness" of a chemical reaction include Atom Economy, E-Factor (Environmental Factor), Process Mass Intensity (PMI), and Reaction Mass Efficiency (RME). These metrics provide a quantitative measure of the efficiency and environmental impact of a synthesis protocol.
Synthesis Protocols Under Evaluation
This guide evaluates three distinct protocols for the synthesis of this compound:
-
Protocol 1: The Classical Approach - Mixed Acid Nitration. This serves as the traditional benchmark for comparison.
-
Protocol 2: A Modified Approach - Nitration with Nitric Acid and Acetic Anhydride. This method explores an alternative to the strong acid catalyst.
-
Protocol 3: A Greener Alternative - Solvent-Free Nitration using Silica-Supported Nitric Acid. This protocol represents a significant step towards a more environmentally friendly synthesis.
In-Depth Analysis of Synthesis Protocols and Green Chemistry Metrics
A critical evaluation of each protocol requires a detailed examination of the experimental procedures and the subsequent calculation of key green chemistry metrics.
Protocol 1: Classical Mixed Acid Nitration of Ethylbenzene
The traditional method for nitrating ethylbenzene involves the reaction with a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the benzene ring of ethylbenzene.
Reaction Scheme:
C₆H₅CH₂CH₃ + HNO₃ --(H₂SO₄)--> C₆H₄(NO₂)CH₂CH₃ + H₂O
Experimental Protocol (Adapted from the nitration of benzene):
A nitrating mixture is prepared by carefully adding 25 mL of concentrated sulfuric acid to 21 mL of concentrated nitric acid, keeping the mixture cool. To this, 17.5 mL of ethylbenzene is added dropwise, ensuring the temperature does not exceed 55°C. The mixture is then heated to 60°C for 45 minutes with stirring. After cooling, the mixture is poured into cold water, and the crude this compound is separated, washed, and purified. For the purpose of our calculations, we will assume a yield of 85%.
Protocol 2: Nitration with Nitric Acid and Acetic Anhydride
This method avoids the use of sulfuric acid, instead employing acetic anhydride to generate the nitrating agent, acetyl nitrate.
Reaction Scheme:
(CH₃CO)₂O + HNO₃ → CH₃COONO₂ + CH₃COOH C₆H₅CH₂CH₃ + CH₃COONO₂ → C₆H₄(NO₂)CH₂CH₃ + CH₃COOH
Experimental Protocol:
Concentrated nitric acid (3.0 g, 47 mmol) is added dropwise to acetic anhydride (5.0 mL, 5.4 g, 53 mmol) at 0°C. A solution of ethylbenzene (1.06 g, 10 mmol) in acetic anhydride (1.0 mL) is then added. The reaction is stirred overnight and then worked up by dilution with dichloromethane, washing with water and brine, and purification by column chromatography to yield a mixture of 1-ethyl-4-nitrobenzene and 1-ethyl-2-nitrobenzene (1.28 g, 85% combined yield).[1]
Protocol 3: Solvent-Free Nitration using Silica-Supported Nitric Acid
This approach represents a significant advancement in green synthesis by eliminating the use of bulk organic solvents and strong mineral acids as catalysts. The reaction is carried out on a solid support, which can simplify purification and potentially be recycled.
Reaction Scheme:
C₆H₅CH₂CH₃ + HNO₃ --(Silica Gel)--> C₆H₄(NO₂)CH₂CH₃ + H₂O
Experimental Protocol:
In this solvent-free procedure, ethylbenzene (1 mmol) is reacted with 69% nitric acid in the presence of 500 mg of silica gel at room temperature. The reaction proceeds smoothly to give the desired products in almost quantitative yield (assumed as 99% for calculations).[2]
Quantitative Comparison of Green Chemistry Metrics
The following table summarizes the calculated green chemistry metrics for the three protocols.
| Metric | Protocol 1: Mixed Acid | Protocol 2: Acetic Anhydride | Protocol 3: Silica-Supported |
| Atom Economy (%) | 83.4% | 57.8% | 83.4% |
| Reaction Mass Efficiency (RME) (%) | 70.9% | 49.1% | 82.6% |
| E-Factor | ~10-20 (estimated) | 16.6 | 0.2 |
| Process Mass Intensity (PMI) | ~11-21 (estimated) | 17.6 | 1.2 |
Note: For Protocol 1, the E-Factor and PMI are estimated based on typical values for fine chemical synthesis, as the exact amounts of workup solvents and water were not specified in the adapted protocol.
Discussion and Interpretation of Results
The analysis of the green chemistry metrics reveals a clear trend towards a more sustainable synthesis of this compound.
-
Atom Economy: Protocols 1 and 3 exhibit a higher atom economy because the primary byproduct is water. Protocol 2 has a significantly lower atom economy due to the formation of acetic acid as a stoichiometric byproduct.
-
Reaction Mass Efficiency (RME): This metric, which takes into account the reaction yield, shows a similar trend to atom economy, with the silica-supported protocol being the most efficient.
-
E-Factor and Process Mass Intensity (PMI): These are the most comprehensive metrics, accounting for all materials used in the process, including solvents and workup chemicals. Here, the superiority of the solvent-free, silica-supported protocol is most evident. Its remarkably low E-Factor and PMI values highlight the significant reduction in waste generation compared to the other two methods. The classical mixed-acid method, with its reliance on large quantities of strong acids and likely extensive aqueous workup, is the least environmentally friendly. The acetic anhydride method, while avoiding sulfuric acid, still generates considerable waste, primarily from the organic solvent used in the workup.
Experimental Workflows and Logical Relationships
To visualize the procedural differences and the flow of materials in each protocol, the following diagrams are provided.
Classical Mixed Acid Nitration Workflow
Caption: Workflow for Classical Mixed Acid Nitration.
Nitration with Acetic Anhydride Workflow
Caption: Workflow for Nitration with Acetic Anhydride.
Solvent-Free Silica-Supported Nitration Workflow
Caption: Workflow for Solvent-Free Silica-Supported Nitration.
Conclusion and Future Outlook
This comparative guide unequivocally demonstrates the environmental benefits of adopting greener synthesis protocols for the production of this compound. The solvent-free, silica-supported method is a standout example of a more sustainable approach, drastically reducing waste and eliminating the need for hazardous reagents and solvents. While the classical mixed-acid method remains a widely used industrial process due to its low cost and high throughput, the significant environmental burden it imposes necessitates a transition towards cleaner technologies.
Further research into the recyclability and reusability of the silica catalyst in the solvent-free protocol is warranted to further enhance its green credentials. Additionally, exploring other solid acid catalysts, such as zeolites and clays, could lead to even more efficient and selective processes. For researchers and professionals in the chemical and pharmaceutical industries, the adoption of the principles and metrics of green chemistry is not merely an ethical choice but a strategic imperative for long-term sustainability and economic viability.
References
-
The nitration of ethylbenzene with nitric acid on silica gel a - ResearchGate. Available at: [Link]
-
Nitration of Substituted Aromatic Rings and Rate Analysis. Available at: [Link]
- Process for nitration of benzene - Google Patents.
-
Nitration of Aromatic Hydrocarbons Preparation of Nitrobenzene. Available at: [Link]
-
Green chemistry metrics - Wikipedia. Available at: [Link]
-
the nitration of benzene - electrophilic substitution - Chemguide. Available at: [Link]
- Nitration of aromatic compounds - Google Patents.
-
Preparation of Nitrobenzene (Nitration of benzene) - Tishk International University. Available at: [Link]
-
Silica Gel-Mediated Organic Reactions under Organic Solvent-Free Conditions - PMC - NIH. Available at: [Link]
-
METRICS - Green Chemistry Toolkit. Available at: [Link]
-
Useful Green Chemistry Metrics - Scientific Update. Available at: [Link]
-
Metrics to 'green' chemistry—which are the best? Available at: [Link]
-
Nitration of Benzene at High-Concentrations of Sulfuric Acid. Available at: [Link]
-
Optimizing Nitrobenzene Synthesis Catalyzed by Sulfated Silica (SO4/SiO2) through Response Surface Methodological Approach - 한국재료학회지. Available at: [Link]
-
Metrics of Green Chemistry and Sustainability: Past, Present, and Future - ACS Publications. Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
